Product packaging for 2,4-Dihydroxybenzoic Acid(Cat. No.:CAS No. 89-86-1)

2,4-Dihydroxybenzoic Acid

Cat. No.: B146680
CAS No.: 89-86-1
M. Wt: 154.12 g/mol
InChI Key: UIAFKZKHHVMJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-dihydroxybenzoic acid is a dihydroxybenzoic acid that is benzoic acid substituted by hydroxy groups at positions 2 and 4. It has a role as a human urinary metabolite, a plant metabolite and a flavouring agent. It is a dihydroxybenzoic acid, a monocarboxylic acid and a member of resorcinols. It is a conjugate acid of a 2,4-dihydroxybenzoate.
This compound has been reported in Solanum tuberosum, Cocos nucifera, and other organisms with data available.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O4 B146680 2,4-Dihydroxybenzoic Acid CAS No. 89-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAFKZKHHVMJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17289-70-2 (mono-hydrochloride salt), 41453-50-3 (lead salt)
Record name beta-Resorcylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0025074
Record name 2,4-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, hydrated white crystals with a faint phenolic odour
Record name beta-Resorcylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12314
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,4-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dihydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

309.00 to 310.00 °C. @ 760.00 mm Hg
Record name 2,4-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.78 mg/mL at 25 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol)
Record name 2,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4-Dihydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.0000021 [mmHg]
Record name beta-Resorcylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12314
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

89-86-1
Record name 2,4-Dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Resorcylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4-dihydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dihydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,4-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIHYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU39SC9JYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 219 °C
Record name 2,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4-Dihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxybenzoic Acid: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzoic acid (2,4-DHBA), also known as β-resorcylic acid, is a phenolic acid of significant interest across various scientific disciplines, including chemistry, biology, and medicine. As a dihydroxy derivative of benzoic acid, its unique chemical structure imparts a range of biological activities, from antioxidant and antimicrobial properties to a role in cellular metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties, structural features, synthesis, and analysis of 2,4-DHBA. Furthermore, it delves into its biological role, particularly its involvement as a precursor in the biosynthesis of Coenzyme Q10, a critical component of the mitochondrial electron transport chain. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers and professionals in drug development and related fields.

Chemical Properties and Structure

This compound is an organic compound with the molecular formula C₇H₆O₄. It presents as a white to off-white crystalline solid and is characterized by the presence of a carboxylic acid group and two hydroxyl groups substituted on a benzene ring at positions 2 and 4.

Identifiers and Nomenclature
PropertyValue
IUPAC Name This compound
CAS Number 89-86-1
Synonyms β-Resorcylic acid, beta-Resorcylic acid, 4-Carboxyresorcinol, p-Hydroxysalicylic acid
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
InChI InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
SMILES C1=CC(=C(C=C1O)O)C(=O)O
Physicochemical Properties

The physicochemical properties of 2,4-DHBA are crucial for its handling, formulation, and biological activity.

PropertyValue
Melting Point 225-227 °C (decomposes)
Boiling Point Not applicable
Solubility Moderately soluble in water. Soluble in ethanol, ether, and acetone.
pKa₁ (Carboxylic Acid) ~3.2
pKa₂ (Phenolic OH) ~8.9
LogP 1.48
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 2,4-DHBA.

In a methanolic solution, this compound exhibits characteristic absorption maxima.

λmax (nm)
218
255
292

The IR spectrum of 2,4-DHBA shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3400-2500 (broad)O-H stretch (carboxylic acid and phenols)
1650C=O stretch (carboxylic acid)
1600, 1500, 1450C=C stretch (aromatic ring)
1250C-O stretch (acid/phenol)

The ¹H and ¹³C NMR spectra provide detailed information about the structure of 2,4-DHBA.

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5 (broad s)singlet1HCOOH
10.2 (broad s)singlet1HAr-OH
9.8 (broad s)singlet1HAr-OH
7.65doublet1HH-6
6.45doublet of doublets1HH-5
6.35doublet1HH-3

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
171.5C=O
162.0C-4
160.5C-2
132.0C-6
108.5C-5
105.0C-1
103.0C-3
Crystal Structure

X-ray crystallography studies reveal that this compound crystallizes in a monoclinic system. The molecules form dimers through hydrogen bonding between the carboxylic acid groups. Further intermolecular hydrogen bonding involving the hydroxyl groups creates a three-dimensional network.

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a common and effective method for the synthesis of 2,4-DHBA from resorcinol.

  • Resorcinol

  • Sodium bicarbonate

  • Distilled water

  • Concentrated hydrochloric acid (37%)

  • Oil bath

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beaker (500 mL)

  • Filtration apparatus (e.g., Büchner funnel)

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.9 g of resorcinol and 25 g of sodium bicarbonate.

  • Solvent Addition: Add 60 mL of distilled water to the flask and stir the mixture to dissolve the solids.

  • Heating and Reaction: Place the flask in an oil bath and heat the mixture to 95-100 °C with continuous stirring for 2 hours.

  • Completion of Reaction: After 2 hours, increase the temperature to 130 °C and reflux for an additional 15 minutes to ensure the reaction goes to completion.

  • Cooling and Transfer: Allow the flask to cool to room temperature. Transfer the contents to a 500 mL beaker, rinsing the flask with a small amount of cold distilled water to ensure complete transfer.

  • Acidification and Precipitation: Carefully and slowly add 29 mL of 37% hydrochloric acid to the beaker with stirring. This will cause the protonation of the product and its precipitation as an off-white solid. Be cautious as carbon dioxide gas will be evolved.

  • Crystallization: Allow the beaker to stand overnight to ensure complete crystallization of the this compound.

  • Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold water.

  • Dissolution: Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve the solid completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, which will result in the formation of needle-shaped crystals of pure this compound.

  • Isolation of Pure Product: Collect the crystals by filtration and dry them thoroughly.

Kolbe_Schmitt_Reaction Resorcinol Resorcinol Resorcinol_Phenoxide Resorcinol Dianion (Phenoxide) Resorcinol->Resorcinol_Phenoxide Intermediate Carboxylate Intermediate Resorcinol_Phenoxide->Intermediate Nucleophilic Attack CO2 Carbon Dioxide (CO2) (Electrophile) CO2->Intermediate DHBS 2,4-Dihydroxybenzoate Salt Intermediate->DHBS Rearrangement DHBA This compound DHBS->DHBA Protonation Base Base (e.g., NaHCO3) Base->Resorcinol_Phenoxide Deprotonation Acid Acid (e.g., HCl) Acid->DHBA

Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis and quantification of 2,4-DHBA.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A mixed-mode column such as a Primesep D (4.6 x 150 mm, 5 µm) is suitable for separating dihydroxybenzoic acid isomers.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic buffer (e.g., trifluoroacetic acid - TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 250 nm.

  • Injection Volume: 10 µL.

  • Standard Solutions: Prepare stock solutions of 2,4-DHBA in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Unknown Samples: Dissolve the sample containing 2,4-DHBA in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection Injection into HPLC sample_prep->hplc_injection separation Chromatographic Separation (Primesep D Column) hplc_injection->separation detection UV Detection (250 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Caption: A typical workflow for the analysis of this compound using HPLC.

Biological Significance and Signaling Pathways

This compound is not only a synthetic compound but is also found in nature as a plant metabolite. It has garnered significant attention for its biological activities, particularly its role in the biosynthesis of Coenzyme Q10 (CoQ10).

Role in Coenzyme Q10 Biosynthesis

Coenzyme Q10 is a vital component of the electron transport chain in mitochondria, essential for cellular respiration and energy production. The biosynthesis of CoQ10 is a multi-step process that utilizes 4-hydroxybenzoic acid as a precursor for the benzoquinone ring. In certain genetic disorders where the endogenous synthesis of 4-hydroxybenzoic acid is impaired, this compound can act as an alternative precursor, bypassing the deficient enzymatic step.

The proposed pathway involves the prenylation of this compound by the enzyme COQ2, followed by a series of modifications including decarboxylation, hydroxylations, and methylations to ultimately form CoQ10. This makes 2,4-DHBA a compound of interest for the development of therapies for primary CoQ10 deficiencies.

CoQ10_Biosynthesis_Bypass cluster_normal Normal CoQ10 Biosynthesis cluster_bypass 2,4-DHBA Bypass Pathway Tyrosine Tyrosine HBA_Synthase Multi-step enzymatic conversion (impaired in some deficiencies) Tyrosine->HBA_Synthase HBA 4-Hydroxybenzoic Acid (4-HBA) HBA_Synthase->HBA HBA_Synthase->HBA   Blocked Pathway COQ2_normal COQ2 HBA->COQ2_normal Prenylated_HBA Prenylated 4-HBA COQ2_normal->Prenylated_HBA Modification_Enzymes_normal COQ3-10 (Decarboxylation, Hydroxylation, Methylation) Prenylated_HBA->Modification_Enzymes_normal CoQ10_normal Coenzyme Q10 Modification_Enzymes_normal->CoQ10_normal DHBA This compound (Exogenous) COQ2_bypass COQ2 DHBA->COQ2_bypass DHBA->COQ2_bypass Bypass Prenylated_DHBA Prenylated 2,4-DHBA COQ2_bypass->Prenylated_DHBA Modification_Enzymes_bypass COQ3-10 (Decarboxylation, Hydroxylation, Methylation) Prenylated_DHBA->Modification_Enzymes_bypass CoQ10_bypass Coenzyme Q10 Modification_Enzymes_bypass->CoQ10_bypass

Caption: Role of 2,4-DHBA in bypassing deficient steps in Coenzyme Q10 biosynthesis.

Conclusion

This compound is a multifaceted molecule with well-defined chemical properties and a growing significance in the biological and pharmaceutical sciences. Its straightforward synthesis and purification, coupled with its potential to modulate critical metabolic pathways, make it a compelling subject for further research. This guide has provided a detailed overview of its key characteristics and experimental protocols to facilitate its use in the laboratory. The role of 2,4-DHBA as a precursor in Coenzyme Q10 biosynthesis highlights its therapeutic potential and underscores the importance of continued investigation into its mechanisms of action and applications in human health.

Natural Occurrence of 2,4-Dihydroxybenzoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzoic acid (2,4-DHBA), also known as β-resorcylic acid, is a dihydroxybenzoic acid that has garnered increasing interest within the scientific community. As a plant metabolite, it plays a role in plant defense mechanisms and has been identified in various natural sources.[1][2] Its presence in the human diet, through the consumption of fruits and beverages, has led to investigations into its potential bioactivities. This technical guide provides an in-depth overview of the natural sources of 2,4-DHBA in plants, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthetic pathways.

Natural Sources and Quantitative Data

This compound has been identified in a range of plant species and derived food products. Quantitative analysis reveals varying concentrations depending on the plant material and processing methods. The following table summarizes the reported concentrations of 2,4-DHBA in several notable plant sources.

Plant SourceCommon NamePart AnalyzedConcentration (mg/100g FW)Reference
Vaccinium macrocarponAmerican CranberryFruit0.80[1]
Olea europaeaOlive (Black)Fruit (raw)0.21[1]
Olea europaeaOlive Oil (Virgin)Oil0.00402[1]
Amaranthus spp.AmaranthSeedsHigh amounts reported[3]
Camellia sinensisTea PlantLeavesInduced by pathogen infection[2][4]

Note: FW denotes fresh weight. The concentration in amaranth seeds was reported as high, but specific quantitative data was not provided in the cited abstract.[3] In Camellia sinensis, 2,4-DHBA is a salicylic acid derivative induced upon pathogen infection, and its accumulation is part of the plant's defense response.[2][4]

Biosynthesis and Signaling Pathway

In plants, this compound can be synthesized from salicylic acid (SA), a key phytohormone in plant defense. A notable pathway has been elucidated in the tea plant, Camellia sinensis, in response to pathogen infection.

Signaling Pathway in Camellia sinensis

The biosynthesis of 2,4-DHBA in Camellia sinensis is initiated by the hydroxylation of salicylic acid. This reaction is catalyzed by a 4/5-hydroxylase enzyme, designated as CsSH1. The resulting 2,4-DHBA can then be glucosylated by the enzyme UDP-glucosyltransferase UGT95B17 to form 2,4-DHBA glucoside. This glucosylation is believed to play a role in regulating the bioactivity and storage of 2,4-DHBA within the plant cell.[2][4]

SAL_to_24DHBA_pathway cluster_enzymes Enzymatic Conversion SA Salicylic Acid CsSH1 CsSH1 (4/5-hydroxylase) SA->CsSH1 DHBA This compound UGT95B17 UGT95B17 (UDP-glucosyltransferase) DHBA->UGT95B17 DHBA_G 2,4-DHBA Glucoside CsSH1->DHBA Hydroxylation UGT95B17->DHBA_G Glucosylation

Biosynthesis of 2,4-DHBA from Salicylic Acid in Camellia sinensis.

Experimental Protocols

The accurate quantification of this compound from plant matrices relies on robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the separation and quantification of phenolic compounds, including 2,4-DHBA.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of 2,4-DHBA from plant samples.

experimental_workflow start Plant Material Collection (e.g., leaves, fruits) prep Sample Preparation (e.g., freeze-drying, grinding) start->prep extraction Solvent Extraction (e.g., methanol, ethanol, ethyl acetate) prep->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution analysis HPLC Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

General workflow for 2,4-DHBA analysis from plant sources.
Detailed HPLC Methodology

The following provides a representative HPLC protocol for the analysis of this compound. Method optimization may be required depending on the specific plant matrix and available instrumentation.

1. Extraction:

  • Sample Preparation: Fresh plant material should be washed, flash-frozen in liquid nitrogen, and lyophilized to dryness. The dried material is then ground into a fine powder.

  • Solvent Extraction: A known weight of the powdered plant material (e.g., 1-5 g) is extracted with a suitable solvent such as 80% methanol or ethyl acetate. Sonication or shaking can be used to improve extraction efficiency. The extraction is typically repeated multiple times (e.g., 3 times) to ensure complete recovery of the analyte.

  • Purification: The combined extracts are filtered (e.g., through a 0.45 µm filter) and the solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40°C). The dried extract is then redissolved in a known volume of the initial mobile phase for HPLC analysis.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic acids.

  • Mobile Phase: A gradient elution is often employed to achieve good separation of various phenolic compounds. A typical mobile phase consists of:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid)

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program: The gradient can be optimized, but a representative program might be: 0-5 min, 10% B; 5-20 min, linear gradient to 50% B; 20-25 min, linear gradient to 90% B; 25-30 min, hold at 90% B; followed by re-equilibration to initial conditions.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C or 30°C.

  • Detection:

    • DAD: Detection can be performed by scanning a range of wavelengths (e.g., 200-400 nm) and monitoring at the maximum absorbance wavelength for 2,4-DHBA (around 280-300 nm).

    • MS: For higher sensitivity and specificity, the HPLC can be coupled to a mass spectrometer (e.g., ESI-Q-ToF MS). Detection would be based on the mass-to-charge ratio (m/z) of 2,4-DHBA.[5]

  • Quantification: A calibration curve is constructed using certified standards of this compound at various concentrations. The concentration of 2,4-DHBA in the plant extract is then determined by comparing its peak area to the calibration curve.

Conclusion

This compound is a naturally occurring phenolic compound found in a variety of plants, with notable concentrations in cranberries and olives. Its role as a salicylic acid derivative in the plant defense system of Camellia sinensis highlights its biological significance. The provided experimental protocols offer a robust framework for the extraction and quantification of 2,4-DHBA, enabling further research into its distribution, biosynthesis, and potential applications in drug development and other scientific fields. The continued investigation of this compound is likely to unveil further insights into its functions in both plant and human health.

References

The Biosynthesis of β-Resorcylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

β-resorcylic acid, a key structural moiety in a diverse class of bioactive fungal polyketides known as resorcylic acid lactones (RALs), has garnered significant attention in the fields of drug discovery and synthetic biology. Understanding its intricate biosynthetic pathway is paramount for the targeted engineering of novel therapeutic agents. This technical guide provides an in-depth exploration of the enzymatic machinery and biochemical transformations that culminate in the formation of β-resorcylic acid. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating natural product pathway. This document details the key enzymes, their domain architecture, the proposed catalytic mechanisms, and presents quantitative data on production titers. Furthermore, it furnishes detailed experimental protocols for the heterologous expression, purification, and characterization of the biosynthetic enzymes, and includes visualizations of the core pathways and workflows.

Introduction

β-resorcylic acid (2,4-dihydroxybenzoic acid) is a phenolic acid that serves as the aromatic core of numerous fungal secondary metabolites, most notably the resorcylic acid lactones (RALs).[1] These macrocyclic polyketides exhibit a wide array of biological activities, including antibiotic, antifungal, and anticancer properties. Prominent members of the RAL family include zearalenone, radicicol, and hypothemycin, each with its own unique pharmacological profile.[2]

The biosynthesis of the β-resorcylic acid moiety is a fascinating example of the catalytic versatility of fungal polyketide synthases (PKSs). It involves a sophisticated interplay between two collaborating iterative PKSs: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). This guide will dissect the individual roles of these enzymatic players and elucidate the step-by-step process of β-resorcylic acid formation.

The Core Biosynthetic Pathway

The formation of β-resorcylic acid is intrinsically linked to the biosynthesis of the entire resorcylic acid lactone scaffold. The pathway is initiated by a highly reducing polyketide synthase (hrPKS) that is responsible for synthesizing a linear, partially reduced polyketide chain. This intermediate is then transferred to a non-reducing polyketide synthase (nrPKS) for further extension, cyclization, and aromatization to yield the characteristic β-resorcylic acid moiety embedded within the macrolactone.

The Role of the Highly Reducing Polyketide Synthase (hrPKS)

The hrPKS is a multi-domain enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a polyketide chain. The domain architecture of a typical hrPKS involved in RAL biosynthesis includes:

  • Ketoacyl Synthase (KS): Catalyzes the decarboxylative condensation of malonyl-CoA onto the growing polyketide chain.

  • Acyltransferase (AT): Selects and loads the acetyl-CoA starter unit and malonyl-CoA extender units onto the Acyl Carrier Protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm and shuttles it between the various catalytic domains.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

  • Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl chain.

The degree of reduction at specific positions along the polyketide chain is programmed into the hrPKS, leading to a specific pattern of hydroxyl and double bond functionalities in the final product.

The Non-Reducing Polyketide Synthase (nrPKS) and the Genesis of β-Resorcylic Acid

The linear polyketide intermediate synthesized by the hrPKS is transferred to the nrPKS, which orchestrates the final steps of β-resorcylic acid and RAL formation. The key domains of the nrPKS in this process are:

  • Ketoacyl Synthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP): These domains further extend the polyketide chain with additional malonyl-CoA units.

  • Product Template (PT) Domain: This crucial domain controls the regiospecific folding of the polyketide chain, positioning it for the correct intramolecular aldol condensation that leads to the formation of the aromatic ring of β-resorcylic acid.[3][4]

  • Thioesterase (TE) Domain: The TE domain catalyzes the final release of the polyketide product from the ACP. In RAL biosynthesis, this release occurs via an intramolecular esterification, forming the characteristic macrolactone ring.[5][6][7][8][9]

The formation of the β-resorcylic acid ring is a result of a C2-to-C7 intramolecular aldol condensation of the polyketide chain, which is directed by the PT domain.[6] Subsequent dehydration and enolization lead to the aromatization of the ring.

Visualization of the Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of β-Resorcylic Acid Lactones

beta-Resorcylic Acid Lactone Biosynthesis cluster_hrPKS Highly Reducing Polyketide Synthase (hrPKS) cluster_nrPKS Non-Reducing Polyketide Synthase (nrPKS) hrPKS_domains KS | AT | DH | KR | ER | ACP Linear Polyketide Intermediate Linear Polyketide Intermediate hrPKS_domains->Linear Polyketide Intermediate Chain Elongation & Reduction nrPKS_domains KS | AT | PT | ACP | TE Resorcylic Acid Lactone Resorcylic Acid Lactone nrPKS_domains->Resorcylic Acid Lactone Extension, Cyclization (PT), & Macrolactonization (TE) Acetyl-CoA Acetyl-CoA Acetyl-CoA->hrPKS_domains Malonyl-CoA Malonyl-CoA Malonyl-CoA->hrPKS_domains Malonyl-CoA->nrPKS_domains Linear Polyketide Intermediate->nrPKS_domains Transfer

Caption: Biosynthesis of β-resorcylic acid lactones by collaborating PKSs.

Experimental Workflow for PKS Characterization

PKS Characterization Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression cluster_purification Protein Purification cluster_assay In Vitro Assay & Analysis a Identify PKS Gene Cluster b Amplify PKS Genes (PCR) a->b c Clone into Expression Vector b->c d Transform Host (e.g., S. cerevisiae) c->d e Induce Protein Expression d->e f Cell Lysis e->f g Affinity Chromatography (e.g., Ni-NTA) f->g h SDS-PAGE Analysis g->h i Incubate Purified PKS with Substrates h->i j Product Extraction i->j k LC-MS/NMR Analysis j->k

References

2,4-Dihydroxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 89-86-1

Synonyms: β-Resorcylic acid, 2,4-DHBA, p-Hydroxysalicylic acid, 4-Carboxyresorcinol

This technical guide provides an in-depth overview of 2,4-Dihydroxybenzoic acid, a phenolic compound with significant potential in research and drug development. The document outlines its chemical properties, synthesis protocols, and biological activities, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is a crystalline solid that is slightly soluble in water and soluble in organic solvents like ethanol and acetone.[1] Its chemical structure, possessing both a carboxylic acid and two hydroxyl groups, imparts it with notable antioxidant and antimicrobial properties.

PropertyValueReference
Molecular FormulaC₇H₆O₄[2]
Molecular Weight154.12 g/mol [2]
Melting Point229 °C (decomposes)[3]
pKa₁3.11[3]
pKa₂8.55[3]
pKa₃14.0[3]
Water SolubilitySoluble[3]
Ethanol SolubilitySoluble[3]
Diethyl Ether SolubilitySoluble[3]
Benzene SolubilitySoluble[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.

Experimental Protocol: Kolbe-Schmitt Reaction[4]

Materials:

  • Resorcinol (5.9 g)

  • Sodium bicarbonate (25 g)

  • Distilled water (60 mL)

  • Concentrated Hydrochloric Acid (37%, 29 mL)

  • Oil bath

  • Round bottom flask (100 mL)

  • Stirring apparatus

  • Beaker (500 mL)

  • Filtration apparatus

Procedure:

  • To a 100 mL round bottom flask, add 25 g of sodium bicarbonate and 5.9 g of resorcinol.

  • Add 60 mL of distilled water to the flask and mix the contents.

  • Place the flask in an oil bath and heat to 95-100 °C with continuous stirring for 2 hours. This carboxylation step forms the sodium salt of this compound.

  • After 2 hours, increase the temperature to 130 °C and maintain for an additional 15 minutes to ensure complete carboxylation.

  • Allow the flask to cool to room temperature. Transfer the contents to a 500 mL beaker, rinsing the flask with a small amount of cold distilled water to ensure complete transfer.

  • Slowly add 29 mL of concentrated hydrochloric acid to the beaker with stirring. Exercise caution as this will cause effervescence due to the release of carbon dioxide. This step protonates the carboxylate to form the free acid, which will precipitate out of the solution.

  • Cool the beaker in an ice bath to promote complete crystallization.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a minimum amount of hot water to obtain pure, needle-shaped crystals of this compound.

  • Dry the purified crystals.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR (DMSO-d₆): Spectral data can be found on various chemical databases.[4][5]

  • IR (ATR): Characteristic peaks for the hydroxyl and carbonyl groups can be observed.[1]

Biological Activities of this compound

This compound exhibits a range of biological activities, including antioxidant and antimicrobial effects.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The following table summarizes its activity in comparison to its isomers.

CompoundDPPH IC₅₀ (µM)ABTS (% inhibition at 50 µM)FRAP (µM Fe²⁺ at 50 µM)CUPRAC (µM Trolox equivalents at 50 µM)Reference
This compound > 5016.17-20.51[6]
2,3-Dihydroxybenzoic acid3.9386.40173.7960.83[6]
2,5-Dihydroxybenzoic acid2.5380.11236.0068.77[6]
3,4-Dihydroxybenzoic acid3.1274.5144.2260.53[6]
3,5-Dihydroxybenzoic acid> 5060.39-25.13[6]
Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of microorganisms. The minimum inhibitory concentrations (MICs) are presented in the table below.

MicroorganismMIC (mg/mL)Reference
Escherichia coli2[7]
Pseudomonas aeruginosa2[7]
Staphylococcus aureus2[7]
Bacillus subtilis2[7]
Salmonella enteritidis2[7]
Candida albicans2[7]
Staphylococcus aureus MRSA0.5[8]

Potential Signaling Pathway in Cancer Cells

While the direct signaling pathways of this compound in human cells are still under investigation, studies on structurally similar hydroxybenzoic acids provide valuable insights into its potential mechanisms of action, particularly in cancer prevention and therapy. Metabolites of flavonoids, such as 2,4,6-trihydroxybenzoic acid, have been shown to inhibit cancer cell growth through the inhibition of Cyclin-Dependent Kinases (CDKs) and require the monocarboxylate transporter SLC5A8 for cellular uptake.[3][9][10] Based on this, a hypothesized signaling pathway for this compound in cancer cells is proposed below.

G Hypothesized Signaling Pathway of this compound in Cancer Cells cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 2_4_DHBA_ext This compound (extracellular) SLC5A8 SLC5A8 Transporter 2_4_DHBA_ext->SLC5A8 Uptake 2_4_DHBA_int This compound (intracellular) SLC5A8->2_4_DHBA_int CDK Cyclin-Dependent Kinases (CDK1, CDK2, CDK4) 2_4_DHBA_int->CDK Inhibition p21_p27 p21/p27 (CDK Inhibitors) 2_4_DHBA_int->p21_p27 Induces Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes Proliferation Cell Proliferation Cell_Cycle->Proliferation Leads to p21_p27->CDK Inhibits

Caption: Hypothesized mechanism of this compound's anti-proliferative effect.

This diagram illustrates the potential uptake of this compound via the SLC5A8 transporter, leading to the inhibition of CDKs and the induction of CDK inhibitors, ultimately resulting in the suppression of cell cycle progression and proliferation. It is important to note that this pathway is extrapolated from studies on related compounds and requires direct experimental validation for this compound.

Conclusion

This compound is a versatile phenolic compound with demonstrated antioxidant and antimicrobial properties. Its straightforward synthesis and interesting biological profile make it a compelling candidate for further investigation in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential applications of this molecule.

References

Spectroscopic Profile of 2,4-Dihydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dihydroxybenzoic acid (2,4-DHBA), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation and characterization of this compound are critically supported by data from various spectroscopic methods. This section summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits distinct signals corresponding to the aromatic protons and the hydroxyl and carboxylic acid protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5d~8.5H-6
~6.3dd~8.5, ~2.2H-5
~6.2d~2.2H-3

Note: The chemical shifts for the hydroxyl (-OH) and carboxylic acid (-COOH) protons are variable and depend on concentration and temperature. They typically appear as broad singlets in the spectrum.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the carbon atoms of this compound are as follows:

Chemical Shift (δ) ppmAssignment
~172C-7 (C=O)
~163C-2 (C-OH)
~161C-4 (C-OH)
~132C-6
~108C-5
~104C-1
~103C-3
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchPhenolic hydroxyl
~1650C=O stretchCarboxylic acid
~1600, ~1500, ~1450C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid/Phenol
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in an acidic mobile phase shows characteristic absorption maxima.

Wavelength (λmax) nm
208
258
296

It is important to note that the UV-Vis spectrum of this compound is pH-dependent.[1]

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid aromatic acid like 2,4-DHBA is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2,4-DHBA sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are common for analyzing solid samples like 2,4-DHBA.

ATR-FTIR Procedure:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid 2,4-DHBA sample onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumental Analysis:

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

    • After analysis, clean the ATR crystal thoroughly.

UV-Vis Spectroscopy

The following is a general procedure for obtaining a UV-Vis spectrum of a phenolic compound:

  • Sample Preparation:

    • Prepare a stock solution of 2,4-DHBA of a known concentration in a suitable solvent (e.g., methanol or an acidic buffer). The solvent should be transparent in the UV-Vis region of interest.

    • Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.

    • Prepare a blank solution containing only the solvent.

  • Instrumental Analysis:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for the scan.

    • Fill a cuvette with the blank solution and use it to zero the instrument.

    • Rinse the cuvette with the sample solution before filling it with the sample.

    • Measure the absorbance of each standard and the sample solution, scanning across the wavelength range to identify the absorption maxima (λmax).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation Sample Obtain 2,4-DHBA Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Solution (if necessary) Dissolve->Filter NMR NMR Spectroscopy Filter->NMR IR IR Spectroscopy Filter->IR UV_Vis UV-Vis Spectroscopy Filter->UV_Vis Process_Data Process Raw Data NMR->Process_Data IR->Process_Data UV_Vis->Process_Data Interpret_Spectra Interpret Spectra Process_Data->Interpret_Spectra Characterization Structural Characterization Interpret_Spectra->Characterization

Caption: General workflow for spectroscopic analysis of 2,4-DHBA.

Experimental_Logic_Flow Logical Flow of Spectroscopic Experiments cluster_broad_characterization Broad Characterization cluster_detailed_structure Detailed Structural Elucidation Start Start with Pure 2,4-DHBA UV_Vis UV-Vis Analysis (Electronic Transitions) Start->UV_Vis IR IR Analysis (Functional Groups) Start->IR NMR_1H ¹H NMR (Proton Environment) UV_Vis->NMR_1H IR->NMR_1H NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Final_Structure Confirm Structure of 2,4-DHBA NMR_13C->Final_Structure

Caption: Logical flow of spectroscopic experiments for 2,4-DHBA.

References

A Technical Guide to the Kolbe-Schmitt Reaction for 2,4-Dihydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the Kolbe-Schmitt reaction for the synthesis of 2,4-Dihydroxybenzoic acid (β-resorcylic acid), a valuable intermediate in the pharmaceutical and chemical industries. The guide covers the core reaction mechanism, detailed experimental protocols, and factors influencing reaction outcomes.

Introduction

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenol ring.[1][2][3] It is a cornerstone of industrial chemistry, most famously used for the synthesis of salicylic acid. The reaction typically involves the treatment of a sodium or potassium phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification.[2][4]

For di- and tri-hydric phenols, which are more reactive, the reaction can often proceed under milder conditions.[5][6] This guide focuses on the application of this reaction to resorcinol (1,3-dihydroxybenzene) to selectively synthesize this compound.[7][8]

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution, where the highly activated phenoxide ring acts as the nucleophile and carbon dioxide serves as a weak electrophile.[1][3]

The key steps are:

  • Deprotonation: Resorcinol is treated with a base, such as potassium hydroxide or potassium bicarbonate, to form the more nucleophilic dipotassium resorcinate salt.[1][4]

  • Electrophilic Attack: The resorcinate anion attacks the electrophilic carbon atom of CO2. The high electron density at the C2 and C4 positions (ortho to the hydroxyl groups) directs the carboxylation.

  • Rearomatization: The intermediate undergoes tautomerization to restore the aromaticity of the benzene ring, forming the dipotassium salt of this compound.

  • Protonation: The final step involves acidification of the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and phenoxide groups, precipitating the this compound product.[2]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Data and Protocols

The synthesis of this compound can be achieved under various conditions, from traditional batch reactions to modern intensified processes.

Summary of Reaction Conditions

The following table summarizes quantitative data from different reported methodologies.

MethodReactantsBase / CatalystSolventTemp. (°C)PressureTimeYieldReference
Aqueous Batch ResorcinolKHCO₃ (3 eq.)Water95, then refluxAtmospheric2.5 h~25%[5]
Solid-Phase ResorcinolNaHCO₃/KHCO₃ mixNone (solid)80 - 140CO₂ atm.--[9]
Ultrasonication ResorcinolKOH (aq.)WaterAmbientAtmospheric--[7]
Microreactor ResorcinolKHCO₃ (aq.)Waterup to 200HighShortup to 48%[10]
Organic Base ResorcinolDBU-302.0 MPa CO₂-Moderate-High[11]
Detailed Experimental Protocol (Aqueous Batch Method)

This protocol is adapted from a standard laboratory procedure demonstrating the synthesis at atmospheric pressure.[5]

Materials:

  • Resorcinol (5.5 g, 0.050 mol)

  • Potassium Bicarbonate (KHCO₃) (15.0 g, 0.150 mol)

  • Deionized Water (45 mL)

  • Concentrated Hydrochloric Acid (HCl, 35%) (~17 mL)

  • Boiling chips

Procedure:

  • Reaction Setup: Combine resorcinol (5.5 g), potassium bicarbonate (15.0 g), and 45 mL of water in a 100 mL round-bottom flask equipped with a reflux condenser. Add boiling chips.

  • Heating: Heat the mixture in a water bath at 95°C for 1.5 hours. A small amount of CO₂ evolution may be observed.

  • Reflux: Increase the temperature to bring the mixture to a gentle reflux and maintain for 1 hour. Note: Prolonged heating beyond 2.5 hours may lead to product degradation and rearrangement to the 2,6-isomer.[5]

  • Workup: While still hot, transfer the reaction mixture to a 250 mL beaker. Rinse the flask with a small amount of hot water and add it to the beaker.

  • Acidification: Cool the solution to room temperature. Slowly and carefully add concentrated HCl (~17 mL) dropwise with stirring. Vigorous CO₂ evolution will occur. Continue adding acid until the solution is acidic (pH ≤ 3), verified with pH paper.

  • Crystallization: Cool the acidified mixture in an ice bath or refrigerator for several hours to facilitate complete precipitation of the product.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Purification: Recrystallize the crude solid from a minimal amount of hot water (e.g., 20 mL) to yield pure this compound.[5]

Experimental Workflow Diagram

G A 1. Mix Reactants (Resorcinol, KHCO₃, H₂O) in Flask B 2. Heat at 95°C (1.5 hours) A->B C 3. Reflux (1 hour) B->C D 4. Cool to Room Temp. C->D E 5. Acidify with HCl (to pH ≤ 3) D->E F 6. Cool in Ice Bath (Induce Crystallization) E->F G 7. Vacuum Filtration (Isolate Crude Product) F->G H 8. Recrystallize (from Hot Water) G->H I 9. Filter & Dry (Pure 2,4-DHBA) H->I

Caption: General workflow for the laboratory synthesis of 2,4-DHBA.

Factors Influencing Regioselectivity and Yield

The efficiency and selectivity of the Kolbe-Schmitt reaction on resorcinol are sensitive to several parameters:

  • Cation Choice: The alkali metal cation plays a critical role. Potassium salts (KHCO₃, K₂CO₃) are generally preferred for the carboxylation of resorcinol.[5][9] The use of strong bases like sodium hydroxide may increase the formation of the undesired 2,6-dihydroxybenzoic acid isomer.[12]

  • Temperature: While the traditional Kolbe-Schmitt reaction on simple phenol requires high temperatures (~125-150°C), the activated nature of resorcinol allows for lower temperatures.[2][6] However, temperature can influence the regioselectivity; excessive heating or prolonged reaction times can cause the desired 2,4-isomer to rearrange to the thermodynamically more stable 2,6-isomer.[5]

  • Pressure: High CO₂ pressure is typically used in industrial settings to increase the concentration of the electrophile and drive the reaction forward.[2][11] For laboratory-scale synthesis with highly reactive phenols, using a bicarbonate salt as an in situ source of CO₂ at atmospheric pressure is often sufficient.[5]

  • Process Intensification: Modern methods like using ultrasonication or continuous-flow microreactors can significantly enhance reaction rates and yields.[7][11] Microreactors, in particular, offer superior heat and mass transfer, increasing space-time yields dramatically compared to batch processes.[10]

References

A Technical Guide to the Biological Activities of 2,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,4-Dihydroxybenzoic acid (2,4-DHB), also known as β-resorcylic acid, is a dihydroxybenzoic acid derivative found as a plant metabolite and in human plasma following the consumption of certain fruits like cranberries. While structurally simple, it exhibits a range of biological activities, including antimicrobial, enzyme inhibitory, and cytotoxic effects. Its chemical structure, featuring hydroxyl groups in the meta position relative to each other, dictates a distinct activity profile compared to its isomers. This technical guide provides an in-depth review of the multifaceted biological activities of 2,4-DHB, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways to serve as a comprehensive resource for research and development.

Antioxidant Activity

The antioxidant potential of phenolic compounds is heavily influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. Generally, compounds with ortho- or para-positioned hydroxyl groups (like 3,4-dihydroxybenzoic acid or 2,5-dihydroxybenzoic acid) are potent antioxidants due to their ability to form stable phenoxyl radicals through resonance. This compound, with its meta-positioned hydroxyl groups, does not support this extensive delocalization, resulting in significantly lower antioxidant activity compared to other isomers.

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the quantitative antioxidant activity of 2,4-DHB from comparative studies.

AssayMetricResult for 2,4-DHBComparison/Notes
DPPH Radical Scavenging IC₅₀ (µM)> 120,000Ranked lowest among seven dihydroxybenzoic acid isomers tested.
ABTS Radical Scavenging % Inhibition (at 50 µM)16.17%Ranked second to lowest among seven isomers. 2,3-DHB showed the highest activity at 86.40%.
Experimental Protocol 1: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of 2,4-DHB using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in the dark.[1]

    • Prepare various concentrations of 2,4-DHB in the same solvent. A positive control, such as ascorbic acid or Trolox, should also be prepared.[2]

  • Assay Procedure:

    • In a 96-well plate or cuvette, add a defined volume of the test sample (e.g., 100 µL).

    • Add an equal volume of the 0.1 mM DPPH working solution to initiate the reaction.[2]

    • Include a control well containing the solvent and DPPH solution, but no test sample.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2][3]

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1][2]

    • The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against sample concentration.

Experimental Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺).

  • Reagent Preparation:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[3][4]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[3][5]

    • Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5]

  • Assay Procedure:

    • Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ working solution (e.g., 190 µL).[4]

    • Mix and incubate at room temperature for a defined period (e.g., 7-30 minutes).[3][5]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[3]

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

Visualization: General Antioxidant Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_radical Prepare Stable Radical (e.g., DPPH, ABTS•⁺) mix Mix Sample with Radical Solution prep_radical->mix prep_sample Prepare Test Compound (2,4-DHB) Dilutions prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (517nm or 734nm) incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate

Caption: Workflow for a typical in vitro radical scavenging assay.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of 2,4-DHB against various microorganisms.

MicroorganismStrainMIC (mg/mL)Reference
Escherichia coliPCM 28572.0[6]
Pseudomonas aeruginosaPCM 27202.0[6]
Staphylococcus aureusPCM 22672.0[6]
Bacillus subtilisPCM 28502.0[6]
Salmonella enteritidisNCTC 47762.0[6]
Candida albicansPCM 2566-FY2.0[6]
Staphylococcus aureus (MRSA)ATCC 43300>1.0[7]
Experimental Protocol 3: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation:

    • Inoculum: Prepare a bacterial or fungal suspension from a fresh 18-24 hour culture on an agar plate. Standardize the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in sterile broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[8][9]

    • Antimicrobial Agent: Prepare a stock solution of 2,4-DHB in a suitable solvent (e.g., DMSO), then create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[10]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well is typically 100-200 µL.[10]

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or as required for fungi.[9]

  • Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

Visualization: Antimicrobial Spectrum of 2,4-DHB

G cluster_gram_pos Gram-Positive Bacteria cluster_gram_neg Gram-Negative Bacteria cluster_fungi Fungi center This compound S. aureus S. aureus center->S. aureus B. subtilis B. subtilis center->B. subtilis E. coli E. coli center->E. coli P. aeruginosa P. aeruginosa center->P. aeruginosa S. enteritidis S. enteritidis center->S. enteritidis C. albicans C. albicans center->C. albicans

Caption: Documented antimicrobial spectrum of 2,4-DHB.

Enzyme Inhibitory Activities

2,4-DHB serves as a valuable scaffold for the development of enzyme inhibitors. Derivatives have shown potent activity against key enzymes involved in pigmentation and carbohydrate metabolism.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is a primary strategy for developing skin-lightening agents. While 2,4-DHB itself is not a potent inhibitor, its derivatives have shown significant activity.

Data Presentation: Tyrosinase Inhibitory Activity

Derivative of 2,4-DHBIC₅₀ (µM)Kinetic Mechanism
(2-(3-methoxyphenoxy)-2-oxoethyl 2,4-dihydroxybenzoate)23.8Noncompetitive
Kojic Acid (Reference)16.7Competitive

Experimental Protocol 4: Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).[12]

    • Prepare a stock solution of mushroom tyrosinase (e.g., 500-1000 units/mL) in cold phosphate buffer.[12][13]

    • Prepare a stock solution of L-DOPA (e.g., 10-20 mM) in phosphate buffer.[14][15]

    • Dissolve test compounds (and a positive control like kojic acid) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase enzyme solution.

    • Pre-incubate the mixture for 5-10 minutes at 25°C.[15]

    • Initiate the reaction by adding the L-DOPA substrate solution.

  • Measurement and Calculation:

    • Immediately monitor the formation of dopachrome by measuring the increase in absorbance at 475-492 nm for several minutes.[14][16]

    • Calculate the initial reaction velocity (rate of absorbance change).

    • Determine the percentage of inhibition relative to a control reaction without an inhibitor.

    • Calculate the IC₅₀ value from the dose-response curve.

α-Amylase Inhibition

α-Amylase is a crucial enzyme in the digestion of starch. Inhibiting this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Data Presentation: α-Amylase Inhibitory Activity

Compound% Inhibition Increase (relative to 4-hydroxybenzoic acid)
This compound33.31%

Experimental Protocol 5: α-Amylase Inhibition Assay

This protocol describes a method to screen for inhibitors of porcine pancreatic α-amylase.

  • Reagent Preparation:

    • Prepare a substrate solution by suspending soluble starch (e.g., 0.5% w/v) in a buffer like Tris-HCl or phosphate buffer (e.g., pH 6.9) containing CaCl₂.[17][18]

    • Prepare a porcine pancreatic α-amylase solution (e.g., 2 units/mL) in the same buffer.[18]

    • Prepare test compound solutions at various concentrations. Acarbose is commonly used as a positive control.[19]

  • Assay Procedure:

    • Pre-incubate the enzyme solution with the test compound solution for 10 minutes at 37°C.[18]

    • Add the starch substrate solution to start the reaction and incubate for another 10-20 minutes at 37°C.

    • Stop the reaction by adding a stopping reagent, such as dinitrosalicylic acid (DNS) reagent or 50% acetic acid.[18][20]

    • If using DNS, boil the mixture for 5-10 minutes to develop the color, then cool to room temperature.

  • Measurement and Calculation:

    • Measure the absorbance of the resulting solution (typically at 540 nm for the DNS method, which measures reducing sugars).[20]

    • The inhibition percentage is calculated by comparing the absorbance of the sample reaction to control reactions (with and without the enzyme).

Visualization: Enzyme Inhibition Logical Diagram

G cluster_tyrosinase Tyrosinase Pathway cluster_amylase α-Amylase Pathway Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Inhibitor_T 2,4-DHB Derivative Inhibitor_T->DOPA Inhibition Starch Starch Maltose, etc. Maltose, etc. Starch->Maltose, etc. α-Amylase Glucose Glucose Maltose, etc.->Glucose α-Glucosidase Inhibitor_A 2,4-DHB Inhibitor_A->Starch Inhibition

Caption: Inhibition points of 2,4-DHB and its derivatives.

Anti-inflammatory Activity

While 2,4-DHB is reported to have potential anti-inflammatory properties, specific quantitative data on its direct activity is limited. However, the standard model for assessing the anti-inflammatory potential of phenolic compounds involves using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Experimental Protocol 6: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general method to evaluate the ability of a compound to inhibit NO production in LPS-stimulated RAW 264.7 cells.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[21][22]

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-cytotoxic concentrations of 2,4-DHB for 1-4 hours.[23]

    • Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[21]

    • Incubate the plate for an additional 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[21]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

    • Calculate the percentage of NO production inhibition relative to the LPS-only treated cells.

Visualization: LPS-Induced Inflammatory Signaling Pathway

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Mediators iNOS, COX-2, TNF-α, IL-6 Genes->Mediators leads to Inhibitor Phenolic Acid (e.g., 2,4-DHB) Inhibitor->IKK Potential Inhibition

Caption: Key steps in the LPS-induced NF-κB inflammatory pathway.

Cytotoxicity and Antiproliferative Effects

2,4-DHB has shown selective cytotoxicity against certain human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity
Cell LineCancer TypeMetricResult
MDA-MB-231 Triple-Negative Breast CancerIC₅₀ (mM)4.77
MCF-7 Estrogen Receptor-Positive Breast Cancer-Non-toxic
Experimental Protocol 7: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MDA-MB-231) into a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

    • Replace the medium with fresh medium containing serial dilutions of 2,4-DHB. Include untreated control wells.

    • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (typically 5 mg/mL in PBS) to each well.[24][25]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24][26]

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[24][27]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[27]

    • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[24]

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Role in Coenzyme Q Biosynthesis

A novel application of 2,4-DHB is its ability to act as a bypass agent in the biosynthesis of Coenzyme Q (CoQ). CoQ is a vital lipid in the mitochondrial electron transport chain. Genetic defects in the CoQ biosynthetic pathway can lead to severe mitochondrial diseases. The pathway starts with 4-hydroxybenzoic acid (4-HB). In certain deficiencies, such as those caused by mutations in the COQ6 or COQ7 genes, downstream hydroxylation steps are impaired. 2,4-DHB can enter the pathway and be utilized by subsequent enzymes, effectively bypassing the defective step and restoring CoQ production.[28][29] This has been demonstrated in yeast, mouse models, and human fibroblasts, offering a promising therapeutic strategy.[30][31]

Visualization: Coenzyme Q Biosynthesis Bypass Pathway

G cluster_normal Normal Pathway cluster_bypass Bypass Pathway 4-HB 4-HB Step 1 (Coq2) Step 1 (Coq2) 4-HB->Step 1 (Coq2) Prenylation Step 2 (Coq6) Step 2 (Coq6) Step 1 (Coq2)->Step 2 (Coq6) Hydroxylation Defect Defective COQ6 Enzyme Step 1 (Coq2)->Defect Step 3 (Coq7) Hydroxylation Step 2 (Coq6)->Step 3 (Coq7) Hydroxylation Further Steps Further Steps Step 3 (Coq7)->Further Steps Coenzyme Q Coenzyme Q Further Steps->Coenzyme Q 2,4-DHB 2,4-DHB 2,4-DHB->Step 1 (Coq2) Prenylation

References

2,4-Dihydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of 2,4-Dihydroxybenzoic Acid as a Human Metabolite, its Analytical Determination, and Biological Significance

Introduction

This compound (2,4-DHBA), also known as β-resorcylic acid, is a dihydroxybenzoic acid that has garnered increasing interest in the scientific community. It is recognized as a human metabolite originating from both dietary and pharmacological sources. This technical guide provides a comprehensive overview of 2,4-DHBA, focusing on its quantitative presence in human biological fluids, detailed experimental protocols for its analysis, and its emerging role in human health and disease, particularly in the context of renal function and coenzyme Q10 biosynthesis.

Metabolism and Pharmacokinetics

This compound is not a primary endogenous product in humans but rather a metabolite of various xenobiotic compounds. Its presence in the human body is largely attributed to two main sources:

  • Dietary Intake: 2,4-DHBA is a degradation product of cyanidin glycosides found in various fruits, such as tart cherries and cranberries.[1] The gut microbiota plays a crucial role in the breakdown of these complex flavonoids into simpler phenolic acids like 2,4-DHBA.

  • Drug Metabolism: It is a minor metabolite of acetylsalicylic acid (aspirin). Following ingestion, aspirin is hydrolyzed to salicylic acid, which can then be further metabolized by cytochrome P450 enzymes in the liver to form dihydroxybenzoic acid isomers, including 2,4-DHBA.[2]

Once formed, 2,4-DHBA circulates in the plasma and is eventually excreted in the urine.[3][4] The pharmacokinetic profile of 2,4-DHBA is influenced by the parent compound's absorption, metabolism, and the host's gut microbiome composition.

Quantitative Data

The concentration of this compound in human biological fluids can vary significantly depending on dietary habits and medication use. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Human Plasma

ConditionMatrixConcentrationMethod of AnalysisReference
Healthy Adult (Fasting)PlasmaNot DetectedGC-MS[5]
45 minutes after Cranberry Juice ConsumptionPlasma0.61 µg/mLGC-MS[5]
270 minutes after Cranberry Juice ConsumptionPlasmaDetected (not quantified)GC-MS[5]
Normal Adult MaleBlood0.102 ± 0.022 µMNot Specified[4]
Normal Adult MaleBlood0.099 ± 0.027 µMNot Specified[4]

Table 2: Concentration of this compound in Human Urine

ConditionMatrixConcentration RangeMethod of AnalysisReference
Healthy AdultsUrineDetected, but not consistently quantified. Considered a urinary metabolite.Not Specified[6]

Note: Quantitative data for 2,4-DHBA in urine under normal, baseline conditions is not well-established in the reviewed literature. Its presence is often reported in metabolomic studies without specific concentration ranges.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolomic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Plasma

This protocol is based on the method described by Zhang and Zuo (2004) for the determination of phenolic acids in human plasma.[5]

1. Sample Preparation:

  • To 1 mL of human plasma, add an internal standard.
  • Perform liquid-liquid extraction with ethyl acetate.
  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the residue in a suitable solvent.
  • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.
  • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Mode: Splitless.
  • Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 200°C.
  • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS derivative of 2,4-DHBA.

Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Biofluids

While a specific validated method for 2,4-DHBA was not found in a single source, the following protocol is a representative example based on common practices for analyzing similar phenolic acids in biological fluids.

1. Sample Preparation (Human Plasma/Urine):

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled 2,4-DHBA). Vortex and centrifuge to pellet proteins.
  • Dilution (for urine): Dilute the urine sample (e.g., 1:10) with water or a suitable buffer containing the internal standard.
  • Transfer the supernatant (from plasma) or the diluted urine to a new tube and evaporate to dryness or directly inject a small volume.
  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase:
  • A: 0.1% formic acid in water.
  • B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) to elute 2,4-DHBA and separate it from other matrix components.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
  • MRM Transitions: Monitor the precursor-to-product ion transitions for 2,4-DHBA (e.g., m/z 153 -> 109) and the internal standard.

Signaling Pathways and Biological Significance

This compound is emerging as a biologically active metabolite with potential therapeutic implications, particularly in the context of certain genetic disorders and kidney diseases.

Role in Coenzyme Q10 Biosynthesis

Coenzyme Q10 (CoQ10) is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Its biosynthesis is a complex multi-step process. In certain genetic disorders where enzymes in the CoQ10 synthesis pathway are deficient (e.g., mutations in COQ6), the production of CoQ10 is impaired. 2,4-DHBA can act as an analog of a CoQ10 precursor molecule, allowing the bypass of the defective enzymatic step and partially restoring CoQ10 synthesis.[7][8][9] This has shown promise in preclinical models of CoQ10 deficiency-related kidney disease.

CoQ10_Biosynthesis_Bypass cluster_bypass Bypass Pathway in COQ6 Deficiency Tyrosine Tyrosine / Phenylalanine p_HBA p-Hydroxybenzoic Acid (p-HBA) Tyrosine->p_HBA Endogenous Pathway Intermediate1 Intermediate Metabolites p_HBA->Intermediate1 COQ Enzymes (e.g., COQ2) CoQ10 Coenzyme Q10 Intermediate1->CoQ10 COQ Enzymes (e.g., COQ6) DHBA This compound (2,4-DHBA) DHBA->Intermediate1 Bypasses defective COQ6 step

Caption: Bypass of defective CoQ10 synthesis by 2,4-DHBA.

Protective Role in Renal Disease

Studies in animal models of genetic kidney disease (focal segmental glomerulosclerosis, FSGS) caused by COQ6 mutations have demonstrated that treatment with 2,4-DHBA can prevent the progression of renal fibrosis and preserve kidney function.[7][8][9] The proposed mechanism involves the restoration of CoQ10 levels in podocytes, which are specialized cells in the kidney's filtration barrier. This restoration is believed to improve mitochondrial function, reduce oxidative stress, and maintain podocyte health and motility.

Renal_Protection_Pathway DHBA This compound CoQ10 Increased Coenzyme Q10 in Podocytes DHBA->CoQ10 Mito_Function Improved Mitochondrial Function CoQ10->Mito_Function ROS Reduced Reactive Oxygen Species (ROS) Mito_Function->ROS Podocyte_Health Maintained Podocyte Health & Motility ROS->Podocyte_Health Renal_Fibrosis Prevention of Renal Fibrosis Podocyte_Health->Renal_Fibrosis

Caption: Proposed mechanism of 2,4-DHBA in renal protection.

Logical Workflow for 2,4-DHBA Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a research setting, from sample collection to data interpretation.

Experimental_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Interpretation Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Storage Storage at -80°C Sample_Collection->Sample_Storage Thawing Thawing and Internal Standard Spiking Sample_Storage->Thawing Extraction Extraction (Protein Precipitation / LLE) Thawing->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS or GC-MS Analysis Derivatization->LC_MS Data_Acquisition Data Acquisition (MRM / SIM) LC_MS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General workflow for 2,4-DHBA analysis.

Conclusion

This compound is a significant human metabolite with origins in both diet and drug metabolism. Its quantification in biological fluids provides insights into dietary exposure to certain flavonoids and the metabolism of aspirin. The analytical methods for its detection, particularly LC-MS/MS, offer high sensitivity and specificity. The emerging biological role of 2,4-DHBA, especially its ability to ameliorate defects in the coenzyme Q10 biosynthesis pathway and protect against renal injury, positions it as a molecule of interest for future therapeutic development. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the potential of this intriguing metabolite. Further research is warranted to establish its normal physiological concentration ranges and to fully elucidate its mechanisms of action in various pathological conditions.

References

β-Resorcylic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Resorcylic acid (2,4-dihydroxybenzoic acid), a dihydroxybenzoic acid phenolic compound, and its structural analogs, particularly β-resorcylic acid lactones (RALs), have garnered significant scientific interest due to their potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of β-resorcylic acid's biological effects, with a focus on its mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Antioxidant Properties of β-Resorcylic Acid Analogs

The antioxidant capacity of phenolic compounds is a key attribute contributing to their therapeutic potential. While specific quantitative data for β-resorcylic acid is not extensively available in the reviewed literature, data for the structurally similar α-resorcylic acid (3,5-dihydroxybenzoic acid) provides valuable insight into its potential radical scavenging capabilities. The primary mechanism of antioxidant action for phenolic acids involves their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Quantitative Antioxidant Activity Data

The following table summarizes the available quantitative data on the antioxidant activity of α-resorcylic acid, which can be considered as an indicator of the potential activity of β-resorcylic acid.

AssayCompoundIC₅₀ ValueReference CompoundIC₅₀ Value (Reference)
DPPH Radical Scavengingα-Resorcylic Acid~10 times less effective than Gentisic AcidGentisic Acid-

Note: Gentisic acid (2,5-dihydroxybenzoic acid) was found to be a more potent antioxidant in this study.[1][2]

Experimental Protocols for Antioxidant Assays

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.

Protocol:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compound (e.g., β-resorcylic acid) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the reaction mixture with the test compound.

  • The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[1][3][4]

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.

Protocol:

  • The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC₅₀ value is determined from the dose-response curve.[5][6][7]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • A blank reading is taken at 593 nm.

  • The test compound is added to the FRAP reagent.

  • The absorbance is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The change in absorbance is compared to a standard curve prepared with known concentrations of Fe²⁺. The results are expressed as FRAP values (in µM Fe²⁺ equivalents).[8][9][10]

Anti-inflammatory Properties of β-Resorcylic Acid Derivatives

Derivatives of β-resorcylic acid, particularly β-resorcylic acid lactones (RALs), have demonstrated significant anti-inflammatory effects in various in vitro models. These effects are primarily mediated through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the quantitative data on the anti-inflammatory effects of specific β-resorcylic acid lactones.

AssayCompound(s)ConcentrationEffect
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesMonocillin II (5)12.5 µMSignificant reduction in NO production.[11]
Monocillin II glycoside (6)50 µMSignificant reduction in NO production.[11]
Colletogloeopyrone A (1)50 µMEffective in inhibiting nitrite production.[11]
Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 macrophagesMonocillin II (5)12.5 µMInhibition of IL-6 secretion.[11]
Monocillin II glycoside (6)50 µMInhibition of IL-6 secretion.[11]
Colletogloeopyrone A (1), Monocillin II (5), Monocillin II glycoside (6)50 µM (for 1), 12.5 µM & 50 µM (for 5 & 6)Significant inhibition of TNF-α secretion.[11]
Key Signaling Pathways in Anti-inflammatory Action

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] Studies on β-resorcylic acid lactones have shown their ability to inhibit this pathway.[11][13][14][15]

Mechanism of Inhibition:

  • Inhibition of IKKα/β: Compounds 5 and 6 have been shown to inhibit the protein expression of IκB kinase (IKK) α/β.[11][13][14][15]

  • Inhibition of IκBα Degradation: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.[11][13][14][15]

  • Prevention of NF-κB Nuclear Translocation: The inhibition of IκBα degradation sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[11]

  • Downregulation of Pro-inflammatory Gene Expression: As a result, the transcription of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is suppressed.[11][13][14][15]

NF_kB_Inhibition cluster_stimulation Inflammatory Stimulus (LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by β-Resorcylic Acid Lactones LPS LPS IKK IKKα/β LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB_p65 NF-κB (p65) IkBa_p->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65) (Nuclear Translocation) NFkB_p65->NFkB_p65_nuc IkBa->IkBa_p ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) NFkB_p65_nuc->ProInflammatory_Genes Induces BRALs β-Resorcylic Acid Lactones (5 & 6) BRALs->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by β-Resorcylic Acid Lactones.

While direct evidence for the modulation of MAPK pathways (ERK, JNK, p38) by β-resorcylic acid is still emerging, these pathways are known to be crucial in regulating inflammation and are often interconnected with NF-κB signaling.[16][17][18][19] Polyphenolic compounds, in general, are known to modulate MAPK signaling.[16][20] Further research is warranted to elucidate the specific effects of β-resorcylic acid on this pathway.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_pathway MAPK Signaling Cascades cluster_potential_inhibition Potential Target for β-Resorcylic Acid Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response BRA β-Resorcylic Acid (Hypothesized) BRA->MAPKKK Potential Inhibition

Hypothesized Modulation of the MAPK Signaling Pathway by β-Resorcylic Acid.
Experimental Protocols for Anti-inflammatory Assays

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant.

  • The absorbance is measured at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[11]

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants.

Protocol:

  • RAW 264.7 cells are stimulated with LPS in the presence or absence of the test compound as described for the NO assay.

  • The cell culture supernatant is collected.

  • The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit (e.g., mouse IL-6 or TNF-α).

  • This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.[11]

Western blotting is used to detect and quantify the protein levels of key components of the NF-κB signaling pathway.

Protocol:

  • RAW 264.7 cells are treated with the test compound and/or LPS.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, IKKα/β, iNOS, COX-2, and a loading control like β-actin).

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software.[11]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_detection Immunodetection Cell_Culture Cell Culture and Treatment (LPS +/- β-Resorcylic Acid Lactones) Lysis Cell Lysis Cell_Culture->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

General Workflow for Western Blot Analysis.

Conclusion and Future Directions

β-Resorcylic acid and its derivatives, particularly the lactones, exhibit promising antioxidant and anti-inflammatory properties. Their ability to modulate the NF-κB signaling pathway highlights their potential as lead compounds for the development of novel therapeutics for inflammatory diseases. However, further research is required to:

  • Establish a comprehensive antioxidant profile of β-resorcylic acid with quantitative data from various assays.

  • Elucidate the specific interactions of β-resorcylic acid and its derivatives with the MAPK signaling pathways.

  • Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Investigate the structure-activity relationships of different β-resorcylic acid derivatives to optimize their therapeutic efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of β-resorcylic acid.

References

Methodological & Application

Application Note: Quantification of 2,4-Dihydroxybenzoic Acid Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Dihydroxybenzoic acid. The described protocol is applicable to researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document provides comprehensive experimental procedures, including system suitability, sample and standard preparation, and a summary of expected quantitative performance data.

Introduction

This compound (2,4-DHBA), also known as β-resorcylic acid, is a phenolic compound of significant interest in various scientific disciplines due to its biological activities and its role as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate and precise quantification of 2,4-DHBA is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and sensitive technique for this purpose. This application note outlines a validated HPLC method for the determination of this compound.

Chromatographic Conditions

A mixed-mode HPLC method is recommended for the effective separation of this compound from its isomers and other related compounds, ensuring high selectivity and good peak shape.[1][2]

ParameterRecommended Conditions
Column Mixed-Mode Column (e.g., Amaze TR or Primesep D), 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with 20% Acetonitrile and 80% 15 mM Ammonium Formate buffer (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection Wavelength 255 nm
Run Time 10 minutes

Quantitative Data Summary

The following table summarizes the expected validation parameters for the quantification of this compound using the described HPLC method. These parameters are based on typical performance characteristics and data from similar validated methods for phenolic acids.[3]

ParameterExpected ValueDescription
Retention Time (RT) Approximately 5-7 minutesThe time at which 2,4-DHBA elutes from the column.
Linearity (R²) ≥ 0.999Correlation coefficient for the calibration curve.[4]
Linear Range 0.5 - 100 µg/mLThe concentration range over which the method is linear.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) ≤ 2%Relative Standard Deviation for replicate injections.[4]
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value.

Experimental Protocols

Preparation of Mobile Phase
  • Ammonium Formate Buffer (15 mM, pH 3.0): Dissolve approximately 0.946 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with formic acid. Filter the buffer solution through a 0.45 µm nylon filter.

  • Mobile Phase Preparation: Mix 800 mL of the 15 mM Ammonium Formate buffer (pH 3.0) with 200 mL of HPLC-grade acetonitrile. Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 100 µg/mL by serially diluting the stock standard solution with the mobile phase. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a representative amount of the homogenized sample.

  • Extract the this compound from the sample using a suitable solvent (e.g., methanol or a mixture of methanol and water). Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the mobile phase or a blank solution to ensure there are no interfering peaks at the retention time of this compound.

  • Inject a working standard solution (e.g., 10 µg/mL) five or six times.

  • Calculate the relative standard deviation (%RSD) of the peak areas and retention times. The %RSD should be less than 2%.

  • The theoretical plates for the this compound peak should be greater than 2000, and the tailing factor should be less than 2.0.

Analysis and Quantification
  • Construct a calibration curve by injecting the working standard solutions and plotting the peak area versus the concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Inject the prepared sample solutions.

  • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation Calibration Calibration Curve Construction StandardPrep->Calibration SamplePrep Sample Preparation SampleAnalysis Sample Injection & Analysis SamplePrep->SampleAnalysis SystemSuitability->Calibration Calibration->SampleAnalysis PeakIntegration Peak Integration & Identification SampleAnalysis->PeakIntegration Quantification Quantification PeakIntegration->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for HPLC quantification.

logical_relationship cluster_method HPLC Method cluster_validation Method Validation cluster_result Reliable Quantification A Chromatographic Conditions (Column, Mobile Phase, Flow Rate) B Linearity & Range A->B C Precision (Repeatability) A->C D Accuracy (Recovery) A->D E Sensitivity (LOD & LOQ) A->E F Accurate & Precise Results B->F C->F D->F E->F

Caption: Logical relationship of method validation.

References

Application Notes and Protocols for 2,5-Dihydroxybenzoic Acid (DHB) as a MALDI Mass Spectrometry Matrix

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomer Specificity: While the topic specifies 2,4-Dihydroxybenzoic acid, the universally employed isomer for MALDI mass spectrometry is 2,5-Dihydroxybenzoic acid (2,5-DHB) . This document will focus on the application and protocols for 2,5-DHB, the scientifically accepted standard matrix. It is presumed that the inquiry intended to address the commonly used DHB isomer. Studies have shown that while other DHB isomers can be used, 2,5-DHB is the most versatile and effective for a broad range of analytes.

Introduction to 2,5-DHB as a MALDI Matrix

2,5-Dihydroxybenzoic acid (also known as gentisic acid) is one of the most common and versatile matrices used in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its broad applicability, relatively low background interference in the higher mass range, and ability to effectively ionize a wide variety of biomolecules make it an essential tool for researchers in proteomics, glycomics, lipidomics, and drug development.

Key Properties:

  • Molecular Formula: C₇H₆O₄

  • Molecular Weight: 154.12 g/mol

  • UV Absorption Maximum: ~337 nm and 355 nm, making it compatible with nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm) commonly used in MALDI instruments.

  • Appearance: Off-white to yellowish crystalline powder.

Primary Applications:

  • Proteomics: Analysis of peptides and small proteins (typically < 30 kDa).

  • Glycomics: Analysis of neutral and acidic N-linked and O-linked glycans, glycoproteins, and oligosaccharides. 2,5-DHB is particularly effective for these molecules.

  • Lipidomics: Analysis of various lipid classes, including phospholipids and glycolipids.

  • Polymer Analysis: Characterization of synthetic polymers.

  • Small Molecule Analysis: Suitable for a range of small molecules, though matrix-related peaks can be a consideration in the low mass range.

Data Presentation: Performance Characteristics

While direct, comprehensive quantitative comparisons across different studies are challenging due to variations in instrumentation and experimental conditions, the following tables summarize the general performance characteristics and comparative advantages of 2,5-DHB.

Table 1: General Performance Metrics for 2,5-DHB

Performance MetricTypical PerformanceNotes
Mass Accuracy < 25 ppm (with internal calibration)Mass accuracy is highly dependent on proper instrument calibration. Using matrix cluster ions or known analytes as internal calibrants can significantly improve accuracy to < 5 ppm.[1][2]
Signal-to-Noise (S/N) Ratio Good to excellent for peptides, glycoproteins, and lipids.The S/N ratio can be enhanced by optimizing the matrix-to-analyte ratio and using appropriate sample preparation techniques. Additives can also improve signal intensity.[3]
Limit of Detection (LOD) Low femtomole to low picomole range for peptides and proteins.Sensitivity is analyte-dependent. For hydrophobic peptides, additives like alkylated DHB can improve sensitivity by 10- to 100-fold.[4][5]
Reproducibility Can be variable due to heterogeneous crystal formation ("hot spots").Techniques like thin-layer or automated spraying methods can improve crystal homogeneity and shot-to-shot reproducibility compared to the dried-droplet method.[6][7]

Table 2: Qualitative Comparison of Common MALDI Matrices

MatrixPrimary AnalytesAdvantagesDisadvantages
2,5-DHB Peptides, Glycans, Glycoproteins, Lipids, Small Proteins (< 30 kDa)Versatile, good for a wide range of analytes, especially glycans.[8][9]Can produce more matrix-related background peaks at low m/z compared to CHCA.[10]
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides and proteins (< 30 kDa)High sensitivity for peptides, less background in the low mass range.Less effective for glycoproteins and larger proteins compared to DHB and SA, respectively.
Sinapinic acid (SA) Larger proteins (> 10 kDa)Excellent for high molecular weight proteins, produces singly charged ions, simplifying spectra.Not ideal for lower mass peptides.
Super-DHB Peptides, Glycoproteins, Membrane ProteinsA mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, offering improved S/N ratios for challenging samples.[11]May require more optimization.

Experimental Protocols

The success of a MALDI-MS experiment is highly dependent on the sample preparation. Below are detailed protocols for common applications using 2,5-DHB.

General Matrix Solution Preparation

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB), high purity

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), MS grade

Standard 2,5-DHB Solution (for Peptides and General Use):

  • Prepare a solvent mixture of 50% ACN and 50% ultrapure water containing 0.1% TFA (v/v/v).

  • Weigh 10-20 mg of 2,5-DHB into a microcentrifuge tube.

  • Add 1 mL of the solvent mixture to the 2,5-DHB.

  • Vortex vigorously for 1-2 minutes to dissolve the matrix. A saturated solution is often used; if not fully dissolved, centrifuge the tube and use the supernatant.

  • Store the matrix solution in the dark at 4°C. For best results, prepare fresh daily.

Dried-Droplet Method for Peptide Analysis

This is the most common and straightforward method for sample deposition.

Protocol:

  • Prepare the 2,5-DHB matrix solution as described above.

  • Prepare the peptide sample solution at a concentration of 1-10 pmol/µL in a solvent compatible with the matrix solution (e.g., 0.1% TFA in water).

  • On the MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution.

  • Alternatively, pre-mix the sample and matrix solutions in a 1:1 ratio in a separate tube, and then spot 1 µL of the mixture onto the target plate.

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and matrix.

  • Once completely dry, the sample is ready for analysis.

Thin-Layer (Sandwich) Method for Improved Reproducibility

This method can provide more homogeneous crystals and is often used for quantitative studies.

Protocol:

  • Prepare the 2,5-DHB matrix solution.

  • Spot 0.5 µL of the matrix solution onto the MALDI target and allow it to dry completely, forming a thin layer of matrix crystals.

  • Spot 1 µL of the analyte solution onto the dried matrix layer and let it dry.

  • Apply a second 0.5 µL layer of the matrix solution on top of the dried analyte spot.

  • Allow the final spot to dry completely before analysis.

Protocol for Glycan and Glycoprotein Analysis

2,5-DHB is a preferred matrix for glycan analysis.

Protocol:

  • Prepare a 2,5-DHB solution at 10 mg/mL in 70% ACN / 30% water with 0.1% TFA.

  • For enhanced detection of glycans, especially sialylated ones, consider using a matrix additive or a modified solvent system. For example, a solution of 10 mg/mL 2,5-DHB in 1:1 (v/v) ACN/10 mM aqueous ammonium sulfate can improve signal.

  • Mix the purified glycan or glycoprotein sample (typically 1-5 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow to air dry before analysis.

Visualizations: Workflows and Logical Relationships

MALDI-MS Experimental Workflow

The following diagram illustrates a typical workflow for MALDI-MS analysis using a 2,5-DHB matrix.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Deposition cluster_analysis Mass Spectrometry cluster_data Data Processing Analyte Analyte (Peptide, Glycan, Lipid) Spotting Mix & Spot on Target Plate (Dried-Droplet or Thin-Layer) Analyte->Spotting Matrix 2,5-DHB Matrix Solution (e.g., 10 mg/mL in ACN/H2O/TFA) Matrix->Spotting MALDI MALDI-TOF MS Analysis (Laser Desorption/Ionization) Spotting->MALDI Detector Ion Detection (Time-of-Flight Measurement) MALDI->Detector Spectrum Mass Spectrum Generation (m/z vs. Intensity) Detector->Spectrum Analysis Data Analysis (Peak Picking, Database Search) Spectrum->Analysis

Caption: General workflow for MALDI-MS analysis using 2,5-DHB matrix.

Proteomics Workflow for Biomarker Discovery

This diagram shows how MALDI-MS with 2,5-DHB fits into a larger proteomics workflow for identifying potential biomarkers.

Proteomics_Workflow cluster_sample Biological Sample Processing cluster_separation Peptide Separation (Optional) cluster_maldi MALDI-MS Analysis cluster_bioinformatics Data Analysis & Validation Tissue Tissue/Cell Lysate Extraction Protein Extraction Tissue->Extraction Digestion Tryptic Digestion Extraction->Digestion LC Liquid Chromatography (e.g., HPLC) Digestion->LC Spotting Spotting with 2,5-DHB Matrix Digestion->Spotting LC->Spotting MS MALDI-TOF MS/MS Spotting->MS Search Database Search (e.g., Mascot, Sequest) MS->Search Quant Protein Identification & Quantification Search->Quant Biomarker Biomarker Validation Quant->Biomarker

Caption: Proteomics workflow for biomarker discovery incorporating MALDI-MS.

References

Application Notes and Protocols for 2,4-Dihydroxybenzoic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,4-Dihydroxybenzoic acid (2,4-DHBA) in various pharmaceutical contexts. 2,4-DHBA, also known as β-resorcylic acid, is a versatile organic compound with applications ranging from a synthetic precursor for active pharmaceutical ingredients (APIs) to a formulation excipient that enhances drug stability and solubility.

Application as a Co-former in Cocrystals for Enhanced Solubility

This compound can be used as a co-former to create pharmaceutical cocrystals, which are crystalline structures composed of an API and a co-former in a specific stoichiometric ratio. This approach is particularly useful for improving the aqueous solubility and dissolution rate of poorly soluble drugs (BCS Class II and IV).

Quantitative Data on Solubility Enhancement

The following table summarizes the reported solubility enhancement of various APIs when formulated as cocrystals with dihydroxybenzoic acid derivatives.

Active Pharmaceutical Ingredient (API)Co-formerFold Increase in SolubilityReference
EthenzamideThis compound~3.3[1]
Nevirapine3-Hydroxybenzoic acid4.5 (in pH 1.2 buffer)[2][3][4][5][6]
Nevirapine3-Hydroxybenzoic acid5.5 (in 1% Tween 80)[2][3][4][5][6]
Experimental Protocol: Preparation of API-2,4-DHBA Cocrystals by Solvent Drop Grinding

This protocol describes a common method for preparing cocrystals.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (co-former)

  • Acetone (or other suitable solvent)

  • Mortar and pestle

  • Spatula

Procedure:

  • Weigh stoichiometric amounts of the API and this compound. For a 1:1 molar ratio, calculate the required mass of each component based on their respective molecular weights.

  • Transfer the weighed API and 2,4-DHBA to a clean, dry mortar.

  • Gently grind the two components together with the pestle for approximately 15-20 minutes to ensure a homogenous mixture.

  • Add a few drops of acetone to the powder mixture. The amount of solvent should be just enough to moisten the powder, not to dissolve it completely.

  • Continue grinding the moistened mixture for another 20-30 minutes. The formation of a paste-like consistency is expected.

  • Scrape the resulting solid from the mortar using a spatula and allow it to air dry completely.

  • Characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase.

G cluster_workflow Cocrystal Preparation Workflow start Weigh API and 2,4-DHBA grind1 Grind together (15-20 min) start->grind1 add_solvent Add drops of Acetone grind1->add_solvent grind2 Grind moistened mixture (20-30 min) add_solvent->grind2 dry Air dry the solid grind2->dry characterize Characterize (PXRD, DSC, FTIR) dry->characterize

Workflow for API-2,4-DHBA cocrystal preparation.

Application as an Antioxidant in Topical Formulations

Due to its phenolic structure, 2,4-DHBA possesses antioxidant properties, making it a suitable excipient to protect APIs and other formulation components from oxidative degradation in topical preparations like creams and lotions.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Cream with 2,4-DHBA

This protocol outlines the preparation of a stable O/W cream containing 2,4-DHBA as an antioxidant.

Materials:

  • Oil Phase:

    • Cetostearyl alcohol: 10.0 g

    • White soft paraffin: 10.0 g

    • Liquid paraffin: 5.0 g

  • Aqueous Phase:

    • This compound: 0.5 g

    • Propylene glycol: 5.0 g

    • Sodium lauryl sulfate: 1.0 g

    • Purified water: 68.5 g

  • Equipment:

    • Two beakers (250 mL)

    • Water bath

    • Homogenizer or high-shear mixer

    • Stirring rods

Procedure:

  • Prepare the Oil Phase: In a beaker, combine cetostearyl alcohol, white soft paraffin, and liquid paraffin. Heat the mixture in a water bath to 70-75°C until all components have melted and are uniformly mixed.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the this compound and sodium lauryl sulfate in purified water and propylene glycol. Heat this mixture in a water bath to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed.

  • Homogenization: Increase the homogenization speed and continue mixing for 10-15 minutes to ensure the formation of a fine and uniform emulsion.

  • Cooling: Remove the emulsion from the water bath and allow it to cool to room temperature with gentle, continuous stirring.

  • Final Product: The resulting product is a smooth, white to off-white cream. Store in a well-closed container.

G cluster_workflow O/W Cream Formulation Workflow oil_phase Prepare and heat Oil Phase (Cetostearyl alcohol, Paraffins) to 70-75°C emulsify Slowly add Aqueous Phase to Oil Phase with moderate homogenization oil_phase->emulsify aq_phase Prepare and heat Aqueous Phase (Water, 2,4-DHBA, Propylene Glycol, SLS) to 70-75°C aq_phase->emulsify homogenize Increase homogenization speed (10-15 min) emulsify->homogenize cool Cool to room temperature with gentle stirring homogenize->cool final_cream Final O/W Cream cool->final_cream

Workflow for O/W cream formulation.

Application as a Synthetic Precursor

This compound and its derivatives serve as versatile building blocks in the synthesis of various APIs. For instance, derivatives of 2,4-DHBA are precursors in the synthesis of immunomodulatory and anti-inflammatory agents.

Conceptual Synthetic Pathway: Synthesis of a Mycophenolic Acid Precursor

Mycophenolic acid is an immunosuppressant drug. A key intermediate in its synthesis is 5,7-dihydroxy-4-methylphthalide. The following outlines a conceptual pathway for the synthesis of this precursor, which could be derived from a this compound backbone.

Logical Steps:

  • Formylation of a 2,4-dihydroxybenzoate derivative: Introduction of a formyl group onto the aromatic ring.

  • Methylation: Introduction of a methyl group at the appropriate position.

  • Oxidation and Lactonization: Conversion of the formyl group and a neighboring substituent to form the phthalide ring.

  • Demethylation: Removal of protecting groups to yield the final dihydroxy-methylphthalide precursor.

G cluster_synthesis Conceptual Synthesis of Mycophenolic Acid Precursor start 2,4-Dihydroxybenzoate Derivative formylation Formylation start->formylation methylation Methylation formylation->methylation oxidation_lactonization Oxidation & Lactonization methylation->oxidation_lactonization demethylation Demethylation oxidation_lactonization->demethylation end 5,7-Dihydroxy-4-methylphthalide demethylation->end

Conceptual synthesis of a mycophenolic acid precursor.

Potential Mechanism of Action: Immunomodulation via TLR4 Signaling

Derivatives of this compound have been investigated for the treatment of immune diseases such as psoriasis[7]. While the exact mechanism for 2,4-DHBA derivatives is still under investigation, related phenolic compounds have been shown to modulate inflammatory pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Proposed Signaling Pathway: Inhibition of TLR4-Mediated Inflammation

The diagram below illustrates a proposed mechanism where a 2,4-DHBA derivative may inhibit the TLR4 signaling pathway, leading to an anti-inflammatory effect.

G cluster_pathway Proposed TLR4 Inhibition by 2,4-DHBA Derivative LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 DHBA_deriv 2,4-DHBA Derivative DHBA_deriv->TLR4_MD2 Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Proposed inhibition of the TLR4 signaling pathway.

Analytical Protocols

Accurate and precise analytical methods are crucial for the quantification of 2,4-DHBA in raw materials and finished pharmaceutical products.

Protocol: HPLC Method for the Analysis of this compound

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of dihydroxybenzoic acid isomers, including 2,4-DHBA.

Chromatographic Conditions:

  • Column: Amaze TR mixed-mode, reversed-phase anion- and cation-exchange column (4.6 x 50 mm, 3 µm, 100Å) or equivalent[8].

  • Mobile Phase: 20% Acetonitrile with 15 mM Ammonium Formate, pH 3.0[8].

  • Flow Rate: 1.0 mL/min[8].

  • Detection: UV at 255 nm[8].

  • Injection Volume: 3 µL[8].

  • Sample Preparation: Dissolve the sample containing 2,4-DHBA in the mobile phase to a concentration of approximately 0.3 mg/mL[8].

Quality Control Protocols

Protocol: Antimicrobial Efficacy Testing of a Topical Cream

This protocol is adapted from standard pharmacopeial methods (e.g., USP <51>) to assess the antimicrobial effectiveness of a cream formulation containing 2,4-DHBA, which may contribute to the preservative system.

Materials:

  • Test cream formulation

  • Sterile containers

  • Microbial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Sterile saline solution

  • Agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Procedure:

  • Inoculum Preparation: Prepare standardized inocula of the test microorganisms to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product: Inoculate separate containers of the test cream with each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation: Incubate the inoculated containers at 20-25°C.

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and perform serial dilutions in sterile saline. Plate the dilutions onto appropriate agar media.

  • Enumeration: Incubate the plates and count the number of colony-forming units (CFU).

  • Evaluation: Calculate the log reduction in microbial count at each time point compared to the initial inoculum. The formulation passes if the log reduction meets the acceptance criteria specified in the relevant pharmacopeia for topical products.

Protocol: Photostability Testing of a Topical Cream

This protocol is based on the ICH Q1B guideline for photostability testing of new drug products[9][10][11][12][13].

Procedure:

  • Sample Preparation: Place the cream formulation in its immediate transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[9]. The dark control is stored under the same temperature and humidity conditions but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples for physical changes (e.g., color, phase separation) and chemical degradation of the API and 2,4-DHBA using a validated stability-indicating HPLC method.

  • Evaluation: Compare the results from the exposed sample to those of the dark control. Significant degradation or physical changes in the exposed sample indicate photosensitivity. The packaging should then be designed to provide adequate light protection.

References

Application of 2,4-Dihydroxybenzoic Acid in Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dihydroxybenzoic acid (2,4-DHBA), also known as β-resorcylic acid, is a dihydroxybenzoic acid with emerging applications in the cosmetics industry. Its primary functions stem from its antioxidant and tyrosinase-inhibiting properties, making it a compound of interest for skin lightening, anti-aging, and overall skin health formulations. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of 2,4-DHBA in cosmetic and dermatological products.

Mechanisms of Action

This compound exerts its effects on the skin through several mechanisms, primarily related to melanin synthesis and oxidative stress reduction.

Inhibition of Melanogenesis

The primary mechanism for the skin-lightening effect of 2,4-DHBA is the inhibition of tyrosinase, the key enzyme in melanogenesis.[1][2] Tyrosinase catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, 2,4-DHBA effectively reduces the production of melanin, leading to a lighter skin tone and a reduction in hyperpigmentation.

The signaling pathway for melanogenesis is primarily regulated by the microphthalmia-associated transcription factor (MITF). The activation of MITF is triggered by the cyclic adenosine monophosphate (cAMP) pathway, which involves the phosphorylation of cAMP response element-binding protein (CREB).[3][4][5] By inhibiting tyrosinase, a downstream target of the MITF pathway, 2,4-DHBA interferes with this cascade.

Melanogenesis Signaling Pathway UV UV Radiation Keratinocytes Keratinocytes UV->Keratinocytes alphaMSH α-MSH Keratinocytes->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription of Melanin Melanin Synthesis Tyrosinase->Melanin DHBA This compound DHBA->Tyrosinase inhibits Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_DHBA Prepare 2,4-DHBA and Kojic Acid Stocks Add_Inhibitor Add 2,4-DHBA to 96-well plate Prep_DHBA->Add_Inhibitor Prep_Enzyme Prepare Tyrosinase Solution Add_Enzyme Add Tyrosinase Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare L-DOPA Solution Add_Substrate Add L-DOPA Prep_Substrate->Add_Substrate Add_Buffer Add Phosphate Buffer Add_Inhibitor->Add_Buffer Add_Buffer->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Application Notes and Protocols for Determining the Antioxidant Activity of 2,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dihydroxybenzoic acid (β-resorcylic acid) is a phenolic compound and a derivative of benzoic acid. Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the fields of pharmacology, food science, and cosmetics. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

While this compound has been noted for its antioxidant, anti-radical, and hydrogen peroxide scavenging properties, some studies indicate it may exhibit lower activity compared to other dihydroxybenzoic acid isomers in certain assays.[1][2][3] The position of the hydroxyl groups on the benzene ring significantly influences the antioxidant capacity.[1] These protocols will enable researchers to quantitatively determine and compare the antioxidant potential of this compound.

Data Presentation

The antioxidant activity of this compound can be expressed in various ways, including as IC50 (the concentration required to scavenge 50% of radicals) or in terms of Trolox equivalents (TEAC). The following table summarizes available data from comparative studies.

AssayParameterValue for this compoundReference Compound (Trolox)Source
DPPHIC50 (µM)>1000-[4]
ABTSTEAC (Trolox Equivalents)0.23 ± 0.011.0[4]
CUPRACµM of Trolox equivalents< 60.53-[4]

Note: Higher TEAC values and lower IC50 values indicate greater antioxidant activity. The data suggests that this compound has modest antioxidant activity in these assays compared to other phenolic compounds.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[5] The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Assay Buffer (e.g., phosphate buffer, pH 5.8 or 7.4)[6]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol or a suitable solvent.

    • Create a series of dilutions from the stock solution to determine the IC50 value.

    • Prepare a series of Trolox standards in the same manner to serve as a positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.[7]

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5][8]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[9]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or water

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]

  • Preparation of Working Solution:

    • Before use, dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a series of Trolox standards.

  • Assay Protocol:

    • Add 10 µL of the sample or standard solution to the wells of a 96-well microplate.[11]

    • Add 200 µL of the ABTS•+ working solution to each well.[9]

    • Mix and incubate at room temperature for 6 minutes.[12]

    • Measure the absorbance at 734 nm.[9]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[13]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Trolox or FeSO₄·7H₂O as a standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[14]

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions.

    • Prepare a standard curve using Trolox or FeSO₄.

  • Assay Protocol:

    • Add 10 µL of the sample or standard solution to the wells of a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.[13]

    • For the blank, use 10 µL of the solvent.

    • Mix and incubate at 37°C for a specified time (e.g., 30-60 minutes).[13][14]

    • Measure the absorbance at 593 nm.[15]

  • Calculation of FRAP Value:

    • The antioxidant capacity is determined from the standard curve and expressed as µM Trolox equivalents or Fe²⁺ equivalents.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_sample Prepare 2,4-Dihydroxybenzoic Acid Dilutions add_samples Add Samples/Standards to Wells prep_sample->add_samples prep_standard Prepare Trolox Standard Dilutions prep_standard->add_samples prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) add_reagent Add Reagent to Wells prep_reagent->add_reagent incubate Incubate (Time & Temp Specific) add_reagent->incubate measure_abs Measure Absorbance (517, 734, or 593 nm) incubate->measure_abs calculate Calculate % Inhibition or FRAP Value measure_abs->calculate results Determine IC50 or TEAC calculate->results

Caption: General workflow for in vitro antioxidant activity assays.

G ROS Reactive Oxygen Species (ROS) Cell Cellular Components (DNA, Lipids, Proteins) ROS->Cell Attacks Antioxidant This compound (Antioxidant) ROS->Antioxidant Scavenged by Damage Oxidative Damage & Cellular Stress Cell->Damage Leads to Neutralized Neutralized Species Antioxidant->Neutralized Donates e- or H+ to produce

Caption: Antioxidant mechanism against cellular oxidative stress.

References

Application Notes and Protocols: 2,4-Dihydroxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dihydroxybenzoic acid as a versatile reagent in organic synthesis. This document includes key synthetic protocols, quantitative data, and visual representations of reaction pathways and workflows to support research and development in medicinal chemistry and materials science.

Synthesis of this compound

This compound, also known as β-resorcylic acid, is a dihydroxybenzoic acid that serves as a valuable starting material in the synthesis of various organic compounds.[1] The most common industrial method for its synthesis is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.[2]

Table 1: Summary of Synthetic Protocols for this compound

ReactantsReagents/SolventTemperature (°C)Time (h)PressureYield (%)Reference
Resorcinol, Potassium CarbonateWater95-10525 atm CO₂96.7[3]
Resorcinol, Sodium Bicarbonate, Potassium BicarbonateSolid-phase (solids mixer)1103CO₂ stream73-75[4]
Resorcinol, Sodium MethoxideMethanol, Supercritical CO₂50-1001-58-15 MPaHigh[5]
Resorcinol, Sodium BicarbonateWater95-1002AtmosphericNot specified[6]
Resorcinol, [EMIM][HCO₃]Methanol/WaterNot specified1MicrowaveNot specified[7]

Experimental Protocol: Kolbe-Schmitt Reaction for this compound Synthesis [3]

This protocol details the synthesis of this compound from resorcinol and potassium carbonate.

  • To a suitable reaction vessel, add 92.5 g (0.84 mole) of resorcinol and 200.2 g (1.45 mole) of potassium carbonate.

  • Heat the mixture to 95-105°C.

  • Introduce carbon dioxide gas, maintaining a pressure of 5 atm.

  • Continue the reaction for 2 hours at this temperature and pressure.

  • After the reaction is complete, filter the hot reaction mixture.

  • Dissolve the filtered precipitate in 380 g of water.

  • Neutralize the solution with 180 g of concentrated hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with cold water, and dry to obtain this compound.

G Synthesis of this compound via Kolbe-Schmitt Reaction Resorcinol Resorcinol Heat_Pressure Heat (95-105°C) Pressure (5 atm) Resorcinol->Heat_Pressure K2CO3 Potassium Carbonate (K₂CO₃) K2CO3->Heat_Pressure CO2 Carbon Dioxide (CO₂) CO2->Heat_Pressure Intermediate Potassium Salt Intermediate Heat_Pressure->Intermediate Product This compound Intermediate->Product Acidification HCl Hydrochloric Acid (HCl) HCl->Product

Caption: Kolbe-Schmitt reaction for this compound synthesis.

Synthesis of Hydrazide-Hydrazones of this compound

This compound can be converted to its hydrazide, which is a key intermediate for the synthesis of hydrazide-hydrazones. These compounds have been investigated for their potential antimicrobial and antiproliferative activities.[8] The synthesis involves a condensation reaction between this compound hydrazide and various aromatic aldehydes.[8]

Table 2: Synthesis of this compound Hydrazide-Hydrazones [8]

Starting MaterialReagentSolventReaction Time (min)Yield (%)
This compound hydrazideAromatic AldehydesEthanol (96%)15-4023-98

Experimental Protocol: Synthesis of Hydrazide-Hydrazones [8]

This protocol describes the general procedure for the synthesis of hydrazide-hydrazones from this compound hydrazide.

  • Dissolve 0.001 mole of this compound hydrazide in 5 mL of 96% ethanol by heating under reflux.

  • To the solution, add 0.0011 mole of the desired aromatic aldehyde.

  • Continue heating the mixture under reflux until a precipitate is formed (typically 15-40 minutes).

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with cold ethanol, and dry to yield the pure hydrazide-hydrazone product.

G Synthesis of this compound Hydrazide-Hydrazones DHBH This compound Hydrazide Reaction Condensation Reaction Ethanol, Reflux DHBH->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Product Hydrazide-Hydrazone Derivative Reaction->Product

Caption: Workflow for the synthesis of hydrazide-hydrazone derivatives.

Application in the Synthesis of Pharmaceutical Agents

This compound and its derivatives are important precursors in the synthesis of pharmaceuticals. For instance, derivatives of this compound have been developed for the treatment of psoriasis and other immune diseases.[9] The synthesis of these derivatives often involves the esterification and/or acylation of the hydroxyl groups of this compound.[9]

Logical Workflow: From this compound to a Therapeutic Agent

The following diagram illustrates a generalized workflow for the development of a therapeutic agent starting from this compound.

G Drug Development Workflow from this compound Start This compound Step1 Chemical Modification (Esterification/Acylation) Start->Step1 Step2 Synthesis of Novel Derivatives Step1->Step2 Step3 Biological Screening (e.g., anti-psoriasis activity) Step2->Step3 Step4 Lead Optimization Step3->Step4 End Therapeutic Agent Step4->End

Caption: Generalized workflow for drug development.

Other Synthetic Applications

This compound is also a precursor in the synthesis of other complex organic molecules, such as mycophenolic acid, which has immunosuppressive properties.[10] The synthesis of mycophenolic acid from this compound highlights the utility of this reagent in constructing intricate molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Kolbe-Schmitt Synthesis of 2,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,4-dihydroxybenzoic acid (β-resorcylic acid) via the Kolbe-Schmitt reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

1. Low or No Product Yield

  • Question: I am getting a very low yield, or no this compound at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in the Kolbe-Schmitt synthesis of this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Inadequate Base or Phenoxide Formation: The reaction proceeds through the carboxylation of the resorcinol phenoxide. Incomplete deprotonation of resorcinol will significantly hinder the reaction.

      • Solution: Ensure you are using a sufficiently strong base. Potassium salts like potassium hydroxide (KOH) or potassium bicarbonate (KHCO3) are generally preferred over their sodium counterparts for this specific synthesis.[1][2] The molar ratio of base to resorcinol is also critical; ratios of 3:1 (base:resorcinol) have been shown to be effective.[3]

    • Presence of Water: Reactants and solvents should be thoroughly dried, as the presence of water can decrease the yield of the product.[4]

    • Insufficient CO2 Pressure/Concentration: The carboxylation step requires an adequate supply of carbon dioxide.

      • Solution: For traditional batch reactions, ensure the system is properly sealed and pressurized. While di- and trihydric phenols can be carboxylated at atmospheric pressure, applying pressure (up to 20 bar) can improve yields.[4][5] For reactions using a gaseous CO2 stream, optimize the flow rate; a rate of 2 L/min has been used successfully in ultrasonication methods.[3]

    • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of formation of this compound.[6]

      • Solution: For aqueous batch synthesis, a temperature range of 95-100°C is a good starting point.[7] Some procedures involve a subsequent increase in temperature to around 130°C to ensure complete carboxylation.[7] In high-pressure, microreactor systems, temperatures can be much higher (up to 220°C), which drastically reduces reaction times.[8][9]

    • Incorrect Reaction Time: The duration of the reaction is crucial.

      • Solution: For conventional heating methods, a reaction time of 2.5 hours (1.5 hours at 95°C followed by 1 hour at reflux) has been reported.[2] Exceeding this time may lead to product degradation or rearrangement to the 2,6-isomer.[2]

2. Formation of Isomeric Impurities (2,6-dihydroxybenzoic acid)

  • Question: My final product is contaminated with a significant amount of the 2,6-dihydroxybenzoic acid isomer. How can I improve the regioselectivity for the 2,4-isomer?

  • Answer: The formation of the undesired 2,6-dihydroxybenzoic acid is a common side reaction. The reaction time is a critical factor in controlling the ratio of 2,4-DHBA to 2,6-DHBA, especially at higher temperatures (433 to 473 K).[6]

    • Control Reaction Time and Temperature: Prolonged reaction times, particularly at elevated temperatures, can lead to the rearrangement of the desired 2,4-isomer to the thermodynamically more stable 2,6-isomer.[2]

      • Solution: Carefully monitor and optimize the reaction time. For batch reactions, avoid heating for longer than 2.5 hours.[2] If using higher temperatures, consider significantly reducing the reaction time, as is done in continuous flow microreactor systems where residence times can be less than a minute.[8][9]

    • Choice of Base: The choice of base can influence the product distribution.

      • Solution: The use of a strong base like sodium hydroxide (NaOH) may promote the formation of the 2,6-isomer.[1] Potassium bicarbonate (KHCO3) is often recommended for a good yield of this compound.[1]

3. Product Decomposition

  • Question: I suspect my product is decomposing during the reaction, leading to a lower yield. How can I prevent this?

  • Answer: Product decomposition, particularly at the higher temperatures sometimes employed in this synthesis, can be a significant issue.[8]

    • Solution:

      • Minimize Reaction Time: As with isomer formation, limiting the exposure of the product to harsh reaction conditions is key. This is a major advantage of methods like continuous flow microreactors, which use very short residence times.[8][9]

      • Optimize Temperature: While higher temperatures increase the reaction rate, they can also accelerate decomposition. It is crucial to find the optimal balance for your specific setup.

      • Inert Atmosphere: Ensure the reaction is carried out in a vessel with minimal oxygen to prevent oxidation of the resorcinol starting material and the product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for the synthesis of this compound?

A1: For the synthesis of this compound from resorcinol, potassium salts such as potassium bicarbonate (KHCO3) or potassium carbonate (K2CO3) are generally recommended and have been shown to provide good yields.[1][2] While sodium salts are used in the classic Kolbe-Schmitt reaction with phenol, for resorcinol, potassium salts are often preferred. The use of a strong base like NaOH may favor the formation of the 2,6-isomer.[1]

Q2: Can this reaction be performed at atmospheric pressure?

A2: Yes, for di- and tri-hydroxy phenols like resorcinol, the Kolbe-Schmitt reaction can be conveniently carried out at atmospheric pressure.[4][7] This is in contrast to the reaction with monohydric phenols (like phenol itself), which typically requires high pressures (e.g., 100 atm) and high temperatures.[10] However, applying moderate superatmospheric pressure (up to 20 bar) can still be beneficial.[5]

Q3: What are the advantages of using ultrasonication or microwave-assisted methods?

A3: Both ultrasonication and microwave-assisted methods are modern approaches aimed at process intensification.

  • Ultrasonication: Can significantly reduce the energy consumption of the reaction compared to conventional heating methods.[3] It has been shown to produce yields of up to 65% with a horn-type ultrasonicator.[3]

  • Microwave-Assisted Synthesis: Can dramatically shorten reaction times and, in some cases, improve yields and selectivity.[11][12]

Q4: What is the purpose of the final acidification step?

A4: The Kolbe-Schmitt reaction is carried out under basic conditions, which results in the formation of the salt of the carboxylic acid (e.g., potassium 2,4-dihydroxybenzoate). The final step involves adding a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the free this compound, which is then isolated.[7]

Q5: How can I purify the crude this compound?

A5: The most common method for purifying the crude product is recrystallization from hot water.[2][7] The crude product is dissolved in a minimum amount of hot water, and upon cooling, needle-shaped crystals of pure this compound separate out.[7]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodBase/Solvent SystemTemperature (°C)PressureReaction TimeMax. Yield (%)Reference
Conventional HeatingKHCO3 in Water95, then refluxAtmospheric2.5 hours~25% (reported lab scale)[2]
Horn-Type UltrasonicationKOH in WaterAmbientAtmospheric150 minutes65%[3]
Bath-Type UltrasonicationKOH in WaterAmbientAtmospheric150 minutes30%[3]
Continuous Flow MicroreactorKHCO3 in Waterup to 220°Cup to 74 bar< 1 minute48%[8][9]
Solid-Phase (Marasse)Na/K Bicarbonate Mix80 - 140°CAtmospheric (CO2)Not specifiedHigh (Industrial)[5]
Organic Base SystemDBU in CH3CN/DMF30°C2.0 MPaNot specified99%[9]

Experimental Protocols

Protocol 1: Conventional Aqueous Synthesis

This protocol is adapted from a standard laboratory procedure.[2][7]

  • Reactant Preparation: In a 100 mL round-bottom flask, combine 5.5 g (0.050 mol) of resorcinol and 15.0 g (0.150 mol) of potassium bicarbonate.

  • Reaction Setup: Add 45 mL of distilled water and a few boiling chips to the flask. The flask should be appropriately sized to minimize the headspace, reducing potential oxidation.[2]

  • Heating: Place the flask in a preheated water bath at 95°C and stir for 1.5 hours. A small amount of CO2 may evolve during this time.[2]

  • Reflux: After 1.5 hours, increase the temperature to bring the mixture to a gentle reflux and maintain for an additional hour. The total reaction time should not exceed 2.5 hours to avoid side product formation.[2]

  • Acidification: While still hot, transfer the reaction mixture to a larger beaker. Cool the mixture to room temperature. Slowly and with stirring, add concentrated hydrochloric acid (approx. 17 mL of 35% HCl) until the solution is acidic (pH ≤ 3). This step should be done carefully due to vigorous CO2 evolution.[2][7]

  • Crystallization and Isolation: Cool the acidified mixture in an ice bath or refrigerator for several hours to ensure complete crystallization of the product.[7]

  • Filtration and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid with a small amount of cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot water to obtain pure, needle-shaped crystals.[7]

Protocol 2: Horn-Type Ultrasonication Synthesis

This protocol is based on a reported ultrasonication method.[3]

  • Reactant Preparation: Prepare an aqueous solution of potassium hydroxide. The optimal molar ratio of resorcinol to KOH is 1:3.[3]

  • Reaction Setup: Place the reaction mixture in a vessel suitable for use with a horn-type ultrasonicator.

  • CO2 Introduction: Bubble gaseous CO2 through the solution at a constant flow rate (e.g., 2 L/min).[3]

  • Ultrasonication: Apply ultrasound using a horn-type sonicator at ambient temperature.

  • Reaction Time: Continue the reaction for 150 minutes.[3]

  • Work-up: Following the reaction period, follow steps 5-8 from Protocol 1 (Acidification, Crystallization, Filtration, and Purification) to isolate and purify the product.

Visualizations

Kolbe_Schmitt_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Carboxylation Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification Resorcinol Resorcinol Mix Mixing & Heating Resorcinol->Mix Base Base (e.g., KHCO3) Base->Mix Solvent Solvent (e.g., Water) Solvent->Mix ReactionVessel Reaction Vessel (Phenoxide Formation & Carboxylation) Mix->ReactionVessel CO2 CO2 Source (Gas or Bicarbonate) CO2->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification Reaction Mixture Precipitation Precipitation & Crystallization Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Hot Water) Filtration->Recrystallization Crude Product FinalProduct Pure 2,4-DHBA Recrystallization->FinalProduct

Caption: General experimental workflow for the Kolbe-Schmitt synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inadequate Phenoxide Formation start->cause1 cause2 Suboptimal Temperature or Time start->cause2 cause3 Insufficient CO2 start->cause3 cause4 Presence of Water start->cause4 sol1 Use appropriate base (KHCO3) & correct molar ratio (e.g., 3:1) cause1->sol1 sol2 Optimize T (e.g., 95-100°C) & time (e.g., <2.5h) cause2->sol2 sol3 Ensure sealed system, adequate pressure, or optimized CO2 flow cause3->sol3 sol4 Thoroughly dry all reactants and solvents cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Solubility issues of 2,4-Dihydroxybenzoic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 2,4-Dihydroxybenzoic acid (2,4-DHBA) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is described as slightly or moderately soluble in water.[1][2] Its solubility is significantly influenced by temperature and pH. It is soluble in hot water and also shows solubility in various organic solvents, including ethanol, ether, acetone, DMSO, chloroform, and dichloromethane.[3][4][5][6]

Q2: How does pH affect the solubility of this compound in water?

The solubility of this compound is pH-dependent.[1] As a weak acid with pKa values of approximately 3.11 and 8.55, its solubility in water increases in alkaline conditions (higher pH).[3] This is due to the deprotonation of the carboxylic acid and hydroxyl groups, forming more soluble salts.[1]

Q3: What is the solubility of this compound in common solvents?

Quantitative and qualitative solubility data for this compound in various solvents are summarized in the table below.

Quantitative Solubility Data

SolventTemperatureSolubilityCitation
Water20 °C8 g/L[5]
Water25 °C5780 mg/L (5.78 g/L)[2][7]
Dimethyl Sulfoxide (DMSO)25 °C31 mg/mL (201.14 mM)[8]

Note: Solubility can be influenced by factors such as the purity of the compound and the exact conditions of the experiment.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water at room temperature.

  • Cause: The concentration you are trying to achieve may be above its solubility limit at room temperature.

  • Solution 1: Heating: this compound is soluble in hot water.[4][5] Heat the solution gently while stirring. The compound should dissolve more readily. Be sure to cool the solution to the desired experimental temperature and observe for any precipitation.

  • Solution 2: pH Adjustment: Increase the pH of the solution by adding a base (e.g., NaOH). This will convert the acid to its more soluble salt form.[1] Refer to the pH adjustment protocol below.

  • Solution 3: Use of Co-solvents: If compatible with your experiment, consider preparing a stock solution in a soluble organic solvent like DMSO or ethanol and then diluting it with your aqueous buffer.[6][8]

Issue 2: The solution becomes cloudy or a precipitate forms after cooling.

  • Cause: The solution was likely supersaturated at a higher temperature, and the compound precipitated out as it cooled.

  • Solution 1: Re-dissolve and Dilute: Reheat the solution to dissolve the precipitate and then dilute it to a concentration that is stable at the desired temperature.

  • Solution 2: Maintain a Higher Temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature where the compound remains soluble.

  • Solution 3: pH Adjustment: Ensure the pH of your final solution is high enough to maintain the solubility of the deprotonated form.

Issue 3: I need to prepare a high-concentration stock solution.

  • Cause: The limited aqueous solubility of this compound can make preparing concentrated stock solutions in water challenging.

  • Solution: Prepare a stock solution in an organic solvent where it has higher solubility, such as DMSO (up to 31 mg/mL).[8] You can then dilute this stock solution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound by Heating
  • Weigh the desired amount of this compound powder.

  • Add the powder to the desired volume of water in a suitable container.

  • Heat the mixture gently on a hot plate with continuous stirring.

  • Continue heating and stirring until the solid is completely dissolved.

  • Allow the solution to cool to the target temperature.

  • Visually inspect for any signs of precipitation. If a precipitate forms, the solution is supersaturated at that temperature.

Protocol 2: Preparation of an Aqueous Solution by pH Adjustment
  • Prepare a suspension of this compound in water.

  • While stirring, slowly add a dilute solution of a base (e.g., 1 M NaOH) dropwise.

  • Monitor the pH of the solution using a pH meter.

  • Continue adding the base until the this compound dissolves and the desired pH is reached. The solubility will significantly increase at pH values above its pKa of 8.55.

  • Adjust the final volume with water if necessary.

Protocol 3: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound.

  • Add the powder to a suitable volume of the chosen organic solvent (e.g., DMSO).

  • Vortex or sonicate the mixture until the solid is completely dissolved. For higher solubility, you can gently warm the tube at 37°C and use an ultrasonic bath.[6]

  • Store the stock solution appropriately, typically at -20°C for several months.[6]

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start: Weigh 2,4-DHBA add_solvent Add Aqueous Solvent start->add_solvent dissolved Is it dissolved? add_solvent->dissolved yes Solution Ready dissolved->yes Yes no Troubleshoot dissolved->no No heat Heat Solution no->heat adjust_ph Adjust pH no->adjust_ph cosolvent Use Co-solvent no->cosolvent heat->dissolved adjust_ph->dissolved cosolvent->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

ph_solubility Effect of pH on 2,4-DHBA Solubility cluster_ph_scale pH Scale cluster_solubility Solubility low_ph Low pH (Acidic) neutral_ph Neutral pH low_sol Low Solubility low_ph->low_sol Predominantly protonated form high_ph High pH (Alkaline) moderate_sol Moderate Solubility neutral_ph->moderate_sol high_sol High Solubility high_ph->high_sol Predominantly deprotonated (salt) form

Caption: Relationship between pH and the solubility of this compound.

References

pH effect on the solubility and stability of 2,4-Dihydroxybenzoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent solubility and stability of 2,4-Dihydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the aqueous solubility of this compound?

The aqueous solubility of this compound is significantly influenced by pH. As a polyprotic acid with pKa values of approximately 3.11, 8.55, and 14.0, its ionization state changes with pH, which in turn affects its solubility. In acidic conditions (pH < pKa1), the molecule is predominantly in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid and hydroxyl groups deprotonate, forming more soluble phenolate salts. Therefore, the solubility of this compound is expected to increase significantly in neutral and alkaline solutions.

Q2: What is the expected stability of this compound in solutions of different pH?

Q3: What are the common degradation pathways for this compound?

Forced degradation studies and environmental degradation research have identified several potential pathways. Under oxidative stress, such as with Fenton's reagent or UV photolysis, degradation is initiated by the hydroxylation of the aromatic ring. This can lead to the formation of intermediates like trihydroxybenzoic acids and trihydroxybenzenes. Subsequent ring-opening can occur, leading to the formation of smaller aliphatic acids such as maleic acid, malic acid, succinic acid, and eventually complete mineralization to CO2 and water.

Q4: I am observing lower than expected solubility of this compound in my aqueous buffer. What could be the issue?

Several factors could contribute to lower than expected solubility:

  • pH of the medium: Ensure the pH of your buffer is accurate and stable. The solubility of this compound is lowest at acidic pH. Verify your buffer's pH and buffering capacity.

  • Equilibration time: It is crucial to allow sufficient time for the solid to dissolve and reach equilibrium. Inadequate shaking or stirring time can lead to an underestimation of solubility. The shake-flask method, a standard for equilibrium solubility, often requires 24-72 hours of agitation.

  • Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and controlled temperature.

  • Common ion effect: If your buffer contains ions that can form less soluble salts with the deprotonated form of this compound, this could suppress its solubility.

  • Purity of the compound: Impurities in your this compound sample could affect its solubility characteristics.

Q5: My this compound solution is changing color over time. What does this indicate?

Color change, particularly the development of a yellow or brown hue, often indicates degradation of phenolic compounds due to oxidation. This can be accelerated by:

  • High pH: Alkaline conditions can make the compound more susceptible to oxidation.

  • Exposure to light: Photodegradation can occur, especially under UV light. Solutions should be protected from light.

  • Presence of oxygen: Dissolved oxygen can contribute to oxidative degradation.

  • Presence of metal ions: Trace metal ions can catalyze oxidation reactions.

If you observe a color change, it is advisable to prepare fresh solutions and take precautions to minimize exposure to the factors mentioned above.

Troubleshooting Guides

Issue: Inconsistent Solubility Results
Possible Cause Troubleshooting Step
Inaccurate pH Measurement Calibrate your pH meter before preparing buffers. Verify the final pH of the solution after the addition of this compound.
Insufficient Equilibration Time For equilibrium solubility, ensure continuous agitation for at least 24 hours. For kinetic solubility, ensure rapid and efficient mixing.
Temperature Fluctuations Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment.
Filtration Issues Use a chemically compatible filter with a pore size of 0.45 µm or smaller. Ensure the filter does not adsorb the compound by testing the concentration of a known standard solution before and after filtration.
Issue: Rapid Degradation of the Stock Solution
Possible Cause Troubleshooting Step
Oxidation Prepare solutions using deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
High pH If the application allows, prepare stock solutions at a lower pH where the compound is more stable and adjust the pH of the final working solution.
Microbial Contamination If solutions are to be stored for extended periods, consider sterile filtration or the addition of a suitable antimicrobial agent if it does not interfere with the experiment.

Data Presentation

Table 1: pH-Dependent Solubility of this compound (Illustrative Data)

pHTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
2.025~5.0~0.032
4.025~10.0~0.065
7.425> 50.0> 0.324
9.025> 100.0> 0.649

Note: The values presented are illustrative based on the expected chemical behavior. Actual experimental values should be determined using a standardized protocol.

Table 2: pH-Dependent Stability of this compound (Illustrative Data)

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
2.040> 200< 0.0035
7.440~150~0.0046
9.040~50~0.0139

Note: The values presented are illustrative. Actual degradation kinetics will depend on specific conditions such as light exposure, oxygen levels, and the presence of catalysts.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7.4, 9) using appropriate buffer systems (e.g., phosphate, acetate, borate).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., glass vial).

  • Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L from the measured concentration.

Protocol 2: pH-Dependent Stability Assessment (Forced Degradation Study)
  • Preparation of Solutions: Prepare solutions of this compound of a known concentration in different pH buffers (e.g., acidic: 0.1 N HCl; neutral: water; alkaline: 0.1 N NaOH).

  • Stress Conditions: Incubate the solutions at a controlled elevated temperature (e.g., 40°C, 60°C) and protect them from light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): If the degradation is rapid, neutralize the acidic and basic samples to prevent further degradation during analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the intact this compound from its degradation products.

  • Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated as 0.693/k.

Visualizations

Solubility_pH_Relationship cluster_pH pH Scale cluster_Solubility Solubility Outcome Acidic Acidic pH (e.g., < 3) LowSol Low Solubility (Neutral Form) Acidic->LowSol Predominantly Unionized Neutral Neutral pH (e.g., ~7) HighSol High Solubility (Deprotonated/Salt Form) Neutral->HighSol Increasingly Ionized Alkaline Alkaline pH (e.g., > 9) Alkaline->HighSol Predominantly Ionized

Caption: Logical relationship between pH and the solubility of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions in acidic, neutral, and alkaline buffers Stress Incubate at elevated temperature (e.g., 40°C, 60°C) Prep->Stress Sample Withdraw samples at time points Stress->Sample Analyze Analyze by stability- indicating HPLC Sample->Analyze Kinetics Determine degradation kinetics (k, t½) Analyze->Kinetics

Caption: Experimental workflow for assessing the pH-dependent stability of this compound.

Preventing degradation of 2,4-Dihydroxybenzoic acid in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,4-Dihydroxybenzoic acid (2,4-DHBA) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (also known as β-resorcylic acid) is a dihydroxybenzoic acid. It is a versatile organic compound used in various applications, including the synthesis of pharmaceuticals, as a component in cosmetic formulations due to its antioxidant properties, and as a reagent in analytical chemistry.

Q2: What are the primary factors that cause the degradation of 2,4-DHBA in experimental solutions?

A2: The primary factors that contribute to the degradation of 2,4-DHBA in solution are:

  • pH: 2,4-DHBA is more susceptible to degradation in neutral to alkaline solutions. High pH (≥10) can lead to the formation of phenoxyl radicals, initiating degradation.

  • Oxygen: As a phenolic compound, 2,4-DHBA is prone to oxidation, a process accelerated by the presence of dissolved oxygen in the solution.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Temperature: Elevated temperatures can increase the rate of both oxidative and hydrolytic degradation.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of phenolic compounds.

Q3: What are the visual indicators of 2,4-DHBA degradation?

A3: A freshly prepared solution of high-purity 2,4-DHBA in an appropriate solvent should be colorless. The appearance of a yellow or brownish tint is a common indicator of degradation, likely due to the formation of oxidized species and quinone-type compounds. The intensity of the color change often correlates with the extent of degradation.

Q4: How should solid this compound be stored?

A4: Solid 2,4-DHBA should be stored in a tightly sealed container in a cool, dry, and dark place to maintain its stability.

Troubleshooting Guide

This guide addresses common issues encountered when working with 2,4-DHBA solutions and provides actionable steps to resolve them.

Problem Potential Cause(s) Troubleshooting Steps
Solution turns yellow/brown shortly after preparation. Oxidation: The solution is reacting with dissolved oxygen. This is accelerated by neutral or alkaline pH and light exposure.1. Use Degassed Solvents: Before dissolving the 2,4-DHBA, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using a sonication bath under vacuum. 2. Work Under Inert Atmosphere: If possible, prepare the solution in a glove box or under a continuous stream of inert gas. 3. Control pH: Prepare the solution in an acidic buffer (pH 3-5) to enhance stability. 4. Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil.
Precipitate forms in the solution over time. Low Solubility: The concentration of 2,4-DHBA may exceed its solubility limit in the chosen solvent, especially at lower temperatures. Degradation Products: Some degradation products may be less soluble than 2,4-DHBA.1. Check Solubility: Refer to the solubility data for 2,4-DHBA in your specific solvent and ensure the concentration is within the soluble range at the storage temperature. 2. Co-solvents: Consider using a co-solvent system (e.g., water with a small percentage of ethanol or DMSO) to improve solubility. 3. Prevent Degradation: Follow the steps to prevent oxidation, as the precipitate may be a result of degradation.
Inconsistent experimental results using the 2,4-DHBA solution. Degradation of Active Compound: The concentration of active 2,4-DHBA has decreased due to degradation, leading to variability in experiments.1. Prepare Fresh Solutions: For sensitive experiments, prepare 2,4-DHBA solutions fresh on the day of use. 2. Proper Storage: If storage is necessary, store the solution at low temperatures (2-8 °C), protected from light, and under an inert atmosphere. 3. Stability-Indicating Assay: Use a stability-indicating analytical method, such as HPLC, to periodically check the concentration and purity of your stock solution.
Solution pH changes over time. Degradation: Degradation products of 2,4-DHBA may have different acidic properties, leading to a shift in the overall pH of the solution.1. Use a Buffer: Prepare the solution in a suitable buffer system to maintain a stable pH. Citrate or acetate buffers are often good choices for maintaining an acidic pH where 2,4-DHBA is more stable. 2. Monitor pH: Periodically check the pH of your stock solution. A significant change is an indicator of degradation.

Data on 2,4-DHBA Stability

While specific quantitative data on the degradation of 2,4-DHBA under a wide range of common laboratory conditions is not extensively published, the following table summarizes the known stability trends. Researchers should perform their own stability studies for their specific experimental conditions.

Condition pH Temperature Light Condition Expected Stability Recommendations
Aqueous Solution Acidic (3-5)2-8 °CDarkHighRecommended for short to medium-term storage.
Aqueous Solution Neutral (~7)Room TemperatureAmbient LightLowProne to oxidation and discoloration. Prepare fresh.
Aqueous Solution Alkaline (>8)Room TemperatureAmbient LightVery LowRapid degradation and color change are expected. Avoid these conditions.
Organic Solvent (e.g., Ethanol, DMSO) N/A2-8 °CDarkModerate to HighCan be a good option for stock solutions. Minimize water content.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution of 2,4-DHBA

This protocol outlines the steps to prepare an aqueous solution of 2,4-DHBA with enhanced stability.

  • Solvent Preparation:

    • Choose an appropriate acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0).

    • Degas the buffer by sparging with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weighing 2,4-DHBA:

    • Accurately weigh the required amount of solid 2,4-DHBA in a clean weighing boat.

  • Dissolution:

    • Transfer the weighed 2,4-DHBA to a volumetric flask.

    • Add a small amount of the degassed buffer to dissolve the solid. Gentle sonication can be used to aid dissolution.

    • Once dissolved, bring the solution to the final volume with the degassed buffer.

  • Storage:

    • Transfer the solution to an amber glass vial.

    • Flush the headspace of the vial with nitrogen or argon before sealing.

    • Store the vial at 2-8 °C.

Protocol for Monitoring 2,4-DHBA Stability using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to monitor the concentration and purity of 2,4-DHBA solutions over time.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,4-DHBA (around 258 nm).

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stored 2,4-DHBA solution.

    • Dilute the aliquot to a suitable concentration within the linear range of the calibration curve using the mobile phase.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak area of 2,4-DHBA.

    • Compare the peak area to a freshly prepared standard of known concentration to determine the remaining concentration of 2,4-DHBA.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Degradation_Pathway 2,4-DHBA_Solution 2,4-DHBA Solution (Colorless) Oxidized_Intermediates Oxidized Intermediates (e.g., Semiquinones) 2,4-DHBA_Solution->Oxidized_Intermediates Oxidation Degradation_Factors Degradation Factors: - Oxygen - Light - High pH - High Temperature Degradation_Factors->2,4-DHBA_Solution Degradation_Products Degradation Products (Colored Quinone-type compounds) Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Factors leading to the degradation of 2,4-DHBA solutions.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep1 Degas Solvent (N2 or Ar sparging) prep3 Dissolve in Acidic Buffer (pH 3-5) prep1->prep3 prep2 Weigh 2,4-DHBA prep2->prep3 storage1 Use Amber Vials prep3->storage1 Transfer storage2 Flush with Inert Gas storage1->storage2 storage3 Store at 2-8 °C storage2->storage3 analysis1 Sample at Time Points storage3->analysis1 Monitor analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify Degradation analysis2->analysis3

Caption: Workflow for preparing and storing stable 2,4-DHBA solutions.

Technical Support Center: Optimizing HPLC Separation of Dihydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of dihydroxybenzoic acid isomers.

Troubleshooting Guide

Poor resolution and co-eluting peaks are common challenges in the separation of dihydroxybenzoic acid isomers due to their structural similarity and hydrophilic nature.[1][2] This guide provides a systematic approach to troubleshoot and resolve common issues.

Problem: Poor Resolution or Co-elution of Isomers

Possible Causes & Solutions:

  • Inadequate Stationary Phase Selectivity: Reversed-phase C18 columns may not provide sufficient selectivity based on hydrophobicity alone, as isomers possess very similar properties.[1]

    • Solution 1: Employ a Mixed-Mode Column. These columns, such as Primesep D or Amaze TR, offer both reversed-phase and ion-exchange retention mechanisms. This dual functionality enhances separation by exploiting subtle differences in the ionic properties of the isomers.[1][2][3]

    • Solution 2: Consider a Hydrogen-Bonding Column. Columns like SHARC 1 can separate isomers based on the accessibility of their hydroxyl and carboxylic acid groups to form hydrogen bonds with the stationary phase.[4]

    • Solution 3: Evaluate Polar-Embedded Stationary Phases. RP-Amide columns can increase retention and selectivity for polar compounds like dihydroxybenzoic acids.[5]

  • Suboptimal Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase significantly impact retention and selectivity.

    • Solution 1: Adjust Mobile Phase pH. The ionization state of the carboxylic acid and phenolic hydroxyl groups is pH-dependent. Lowering the pH (e.g., using formic acid, acetic acid, or trifluoroacetic acid) can suppress the ionization of the carboxylic acid, leading to increased retention on a reversed-phase column.[5][6] Experiment with a pH range of 2-4 to find the optimal selectivity.

    • Solution 2: Optimize Organic Modifier Concentration. A low percentage of organic solvent (e.g., acetonitrile or methanol) is typically used. Fine-tuning the gradient or isocratic concentration can significantly impact resolution.[6][7]

    • Solution 3: Introduce Ion-Pairing Reagents. For reversed-phase chromatography, adding an ion-pairing reagent to the mobile phase can improve the retention and separation of these acidic compounds.

  • Inappropriate Column Temperature: Temperature affects mobile phase viscosity and can alter selectivity.

    • Solution: Optimize Column Temperature. While many separations are performed at ambient temperature, adjusting the column temperature (e.g., to 30°C or 40°C) can sometimes improve peak shape and resolution.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate dihydroxybenzoic acid isomers using standard reversed-phase HPLC?

A1: Dihydroxybenzoic acid isomers have very similar structures and, consequently, similar hydrophobic properties.[1] Standard reversed-phase chromatography primarily separates compounds based on hydrophobicity. Therefore, a C18 column may not provide enough selectivity to resolve these isomers effectively, often resulting in co-elution.[2]

Q2: What is the recommended starting point for mobile phase selection?

A2: A good starting point is a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. For example, a gradient of acetonitrile in water with 0.1% to 1.4% formic acid or acetic acid is commonly used.[5][6][7] The acidic modifier helps to ensure the carboxylic acid group is protonated, leading to better retention on reversed-phase columns.

Q3: How can I improve the peak shape for dihydroxybenzoic acid isomers?

A3: Poor peak shape (e.g., tailing) can be due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Adjusting the mobile phase pH to suppress ionization can significantly improve peak symmetry.[5]

  • Using a high-purity stationary phase with minimal residual silanol activity can reduce peak tailing.

  • Operating at a slightly elevated column temperature can also improve peak efficiency.

Q4: What detection wavelength is optimal for dihydroxybenzoic acid isomers?

A4: Dihydroxybenzoic acid isomers exhibit UV absorbance. A detection wavelength in the range of 250-280 nm is generally suitable for their analysis.[1][6] A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and check for peak purity.

Q5: Can I use mass spectrometry (MS) for the detection of dihydroxybenzoic acid isomers?

A5: Yes, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of dihydroxybenzoic acid isomers. It provides high sensitivity and selectivity, and the mass-to-charge ratio can confirm the identity of each isomer.[2][3] Electrospray ionization (ESI) in negative mode is typically used.[5]

Data Presentation

Table 1: HPLC Elution Order of Dihydroxybenzoic Acid Isomers on a C18 Column

Elution OrderDihydroxybenzoic Acid Isomer
13,5-dihydroxybenzoic acid
23,4-dihydroxybenzoic acid
32,5-dihydroxybenzoic acid
42,6-dihydroxybenzoic acid
52,4-dihydroxybenzoic acid
62,3-dihydroxybenzoic acid

Note: This elution order was observed on an Ultrasphere C18 column with a specific gradient and mobile phase composition.[6] The exact retention times and elution order may vary depending on the specific column and chromatographic conditions used.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

This protocol is a general starting point for the separation of dihydroxybenzoic acid isomers using a conventional C18 column.

  • Column: Ultrasphere C18 (250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase A: Acetonitrile/Water/Acetic Acid/Trifluoroacetic Acid (10:89.1:0.8:0.1, v/v/v/v)[6]

  • Mobile Phase B: Acetonitrile/Water/Acetic Acid/Trifluoroacetic Acid (89.1:10:0.8:0.1, v/v/v/v)[6]

  • Gradient: 0-5% B over 25 minutes[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 40°C[6]

  • Detection: UV at 280 nm[6]

  • Injection Volume: 20 µL

Protocol 2: Mixed-Mode HPLC Method

This protocol utilizes a mixed-mode column for enhanced selectivity.

  • Column: Amaze TR (50 mm x 4.6 mm, 3 µm)[2][3]

  • Mobile Phase: 20% Acetonitrile in 15 mM Ammonium Formate, pH 3[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temperature: Ambient

  • Detection: UV at 255 nm[2][3]

  • Injection Volume: 3 µL

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Isomer Resolution check_column Evaluate Stationary Phase start->check_column is_c18 Using Standard C18? check_column->is_c18 switch_column Switch to Mixed-Mode or Hydrogen-Bonding Column is_c18->switch_column Yes optimize_mp Optimize Mobile Phase is_c18->optimize_mp No switch_column->optimize_mp adjust_ph Adjust pH (2-4) optimize_mp->adjust_ph adjust_org Optimize Organic Modifier Gradient adjust_ph->adjust_org optimize_temp Optimize Temperature adjust_org->optimize_temp good_resolution Achieved Good Resolution optimize_temp->good_resolution

Caption: Troubleshooting workflow for poor isomer separation.

Logical_Relationship problem Poor Separation cause1 Similar Hydrophobicity problem->cause1 cause2 Suboptimal Ionization problem->cause2 solution1 Mixed-Mode Chromatography cause1->solution1 Addresses solution2 Hydrogen-Bonding Chromatography cause1->solution2 Addresses solution3 Mobile Phase pH Control cause2->solution3 Addresses solution1->problem Solves solution2->problem Solves solution3->problem Solves

Caption: Logical relationship between problems and solutions.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing 2,4-Dihydroxybenzoic acid using High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reproducibility of the analysis.[2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

The most common causes of peak tailing for acidic compounds like this compound in reversed-phase HPLC include:

  • Secondary Silanol Interactions: Unwanted interactions can occur between the acidic analyte and residual, unreacted silanol groups on the surface of silica-based stationary phases.[3][4] These interactions can lead to peak tailing and loss of efficiency.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in both ionized and un-ionized forms, leading to asymmetrical peaks.[5] For acidic compounds, it is generally recommended to keep the mobile phase pH below the analyte's pKa.[6]

  • Column Contamination or Degradation: Over time, columns can become contaminated or develop voids at the inlet, which can distort peak shape.[2][6]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long or wide tubing, can cause band broadening and peak tailing.[5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peaks.[2][6]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Step 1: Evaluate the Mobile Phase pH

Q3: My peak for this compound is tailing. Where should I start troubleshooting?

The first and often most effective step is to evaluate and adjust the pH of your mobile phase. For acidic compounds, lowering the mobile phase pH can suppress the ionization of both the analyte and the surface silanol groups, thereby minimizing secondary interactions and improving peak shape.[1][3]

Recommended Action: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound. The pKa of the carboxylic acid group is approximately 3.1. Therefore, a mobile phase pH of around 2.5 is a good starting point.[3]

ParameterRecommendation for this compoundRationale
Mobile Phase pH Adjust to ~2.5Suppresses ionization of the carboxylic acid and silanol groups, minimizing secondary interactions.[3][7]
Buffer Use a suitable buffer (e.g., phosphate or formate)Maintains a stable pH and can help mask residual silanol interactions.[1]
Buffer Concentration 10-50 mMAn adequate buffer concentration is necessary to control the pH effectively.[6]
Step 2: Assess the HPLC Column

Q4: I've adjusted the mobile phase pH, but I still see peak tailing. What's the next step?

If optimizing the mobile phase pH does not resolve the issue, the problem may lie with the HPLC column itself.

Recommended Actions:

  • Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped are designed to minimize the number of accessible silanol groups, thus reducing the potential for secondary interactions.[3][4]

  • Consider Alternative Column Chemistries: If tailing persists on a standard C18 column, consider using a column with a different stationary phase, such as a polar-embedded or hybrid phase, which can offer better peak shape for polar and acidic compounds.[3][6]

  • Check for Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained contaminants.[6]

  • Inspect for a Column Void: A sudden appearance of peak tailing for all peaks, especially those that elute early, could indicate a void in the column's packing material.[2] In this case, the column will likely need to be replaced.[2]

Column ParameterRecommendationRationale
Column Type High-purity, end-capped silica columnReduces the number of available silanol groups for secondary interactions.[3][4]
Alternative Chemistry Polar-embedded or hybrid stationary phasesCan provide better shielding of silanol groups and improved peak shape.[3][6]
Column Maintenance Regular flushing with strong solventRemoves contaminants that can cause peak tailing.[6]
Step 3: Investigate Other System and Sample-Related Factors

Q5: My column is in good condition, and the mobile phase is optimized, but the peak tailing remains. What else could be the cause?

If the mobile phase and column have been addressed, consider other potential sources of the problem related to the HPLC system and the sample itself.

Recommended Actions:

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum to reduce dead volume.[5]

  • Check for Leaks: Ensure all fittings are secure, as leaks can also contribute to peak distortion.

  • Reduce Sample Concentration: If you suspect sample overload, try diluting your sample or reducing the injection volume.[2][6]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition.[6] If a stronger solvent must be used, inject the smallest possible volume.[2]

FactorTroubleshooting StepRationale
Extra-Column Volume Use shorter, narrower tubing.Minimizes band broadening outside of the column.[5]
Sample Overload Reduce injection volume or sample concentration.Prevents saturation of the stationary phase.[2][6]
Sample Solvent Dissolve the sample in the mobile phase.A stronger sample solvent can cause peak distortion.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare a series of mobile phases with varying pH values, for example, pH 3.5, 3.0, 2.5, and 2.0. A common mobile phase for this compound is a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol.

  • Equilibrate the HPLC system with the first mobile phase (pH 3.5) until a stable baseline is achieved.

  • Inject a standard solution of this compound and record the chromatogram.

  • Calculate the tailing factor for the peak. A tailing factor close to 1.0 is ideal.

  • Repeat steps 2-4 for each of the prepared mobile phases.

  • Compare the chromatograms and tailing factors to determine the optimal mobile phase pH that provides the most symmetrical peak.

Protocol 2: Column Performance Evaluation
  • Select a known, well-behaving standard compound for your column (often provided by the column manufacturer).

  • Run the standard under the recommended test conditions and evaluate the peak shape and efficiency (plate count).

  • If the standard peak also shows tailing, this suggests a problem with the column itself.

  • Attempt to regenerate the column by flushing with a series of strong solvents as recommended by the manufacturer.

  • Re-run the standard. If peak shape does not improve, the column may need to be replaced.

Visualizing the Troubleshooting Process and Underlying Chemistry

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_ph Step 1: Evaluate Mobile Phase pH Is pH ~2.5? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.5 Use appropriate buffer check_ph->adjust_ph No check_column Step 2: Assess HPLC Column Is it a modern, end-capped column? check_ph->check_column Yes adjust_ph->check_column use_new_column Consider a new, end-capped column or alternative chemistry check_column->use_new_column No check_system Step 3: Investigate System/Sample - Extra-column volume? - Sample overload? - Sample solvent mismatch? check_column->check_system Yes use_new_column->check_system optimize_system - Use shorter, narrower tubing - Reduce injection volume/concentration - Match sample solvent to mobile phase check_system->optimize_system Yes resolved Peak Shape Improved check_system->resolved No, problem persists. Contact technical support. optimize_system->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Secondary Silanol Interactions

This diagram illustrates the chemical interaction between an ionized this compound molecule and a deprotonated silanol group on the silica surface, which is a primary cause of peak tailing.

SilanolInteraction cluster_silica Silica Surface (at higher pH) cluster_analyte This compound (Ionized) cluster_solution Solution (at low pH, ~2.5) silanol Si-O⁻ interaction Ionic Interaction (Causes Peak Tailing) silanol->interaction analyte R-COO⁻ analyte->interaction protonated_silanol Si-OH (Neutral) no_interaction Reduced Interaction (Improved Peak Shape) protonated_silanol->no_interaction protonated_analyte R-COOH (Neutral) protonated_analyte->no_interaction

Caption: Secondary interaction causing peak tailing.

References

2,4-Dihydroxybenzoic Acid (2,4-DHB) MALDI Matrix Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4-Dihydroxybenzoic acid (2,4-DHB) as a Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance their experimental outcomes. While 2,5-DHB is a more commonly utilized isomer, 2,4-DHB has demonstrated utility, particularly in specific applications such as the analysis of phospholipids in negative ion mode.[1]

Frequently Asked Questions (FAQs)

Q1: What types of analytes are suitable for use with 2,4-DHB?

While 2,5-DHB is known for its broad applicability with peptides, proteins, glycoproteins, and carbohydrates, 2,4-DHB has been shown to be a suitable matrix for the analysis of phospholipids in negative ion mode.[1][2][3] For general peptide and protein analysis, other matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA) might provide better results.[2][4]

Q2: What are the recommended solvent systems for preparing a 2,4-DHB matrix solution?

A range of organic solvents and aqueous solutions can be used to prepare DHB matrix solutions. The choice of solvent can impact crystal formation and analyte incorporation. Common solvents include acetonitrile (ACN), methanol (MeOH), ethanol (EtOH), and high-purity water.[5][6][7] Acidification with trifluoroacetic acid (TFA) is often recommended to improve signal quality.[5][8]

Q3: How can I improve the quality of my 2,4-DHB matrix crystals?

Poor crystal formation can lead to low signal intensity and poor reproducibility.[8] To improve crystal quality, consider the following:

  • Recrystallization of the matrix powder: Impurities in the DHB powder can hinder proper crystal formation. Recrystallizing the powder before preparing the solution can lead to more homogeneous crystals and improved signal intensity.[9][10][11]

  • Optimizing the solvent system: The rate of solvent evaporation affects crystal size. Fast evaporation, often achieved with volatile organic solvents, can produce smaller, more uniform crystals.[9]

  • Using automated deposition methods: Automated sprayers or spotters can provide more uniform matrix deposition compared to manual methods, leading to better crystal consistency.[12][13][14]

Q4: What are "super-DHB" and other additives, and can they be used with 2,4-DHB?

"Super-DHB" is a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid (a 9:1 ratio is common), which has been shown to reduce metastable fragmentation and increase sensitivity for certain analytes. While developed for 2,5-DHB, the principle of using an additive to disrupt the crystal lattice for a "softer" ionization could potentially be applied to 2,4-DHB, though this would require empirical testing. Other additives, such as salts, can be used to promote the formation of specific adducts, which can be beneficial for the analysis of certain compounds like lipids.[15] For hydrophobic peptides, an o-alkylated dihydroxybenzoic acid (ADHB) derivative can be added to a conventional matrix like CHCA to improve sensitivity.[16][17]

Q5: Can I use 2,4-DHB for MALDI Imaging?

Yes, DHB isomers are commonly used for MALDI imaging. However, achieving high spatial resolution requires small and uniform matrix crystals.[12] Automated matrix deposition techniques like spraying or sublimation are often preferred over manual methods for imaging applications to ensure even coating and minimize analyte delocalization.[13][14]

Troubleshooting Guide

This section addresses common problems encountered when using 2,4-DHB as a MALDI matrix.

ProblemPossible Cause(s)Suggested Solution(s)
No Signal or Very Weak Signal Insufficient sample amount.Increase the amount of sample spotted on the target.[8]
Sample contains contaminants (e.g., salts, detergents).Clean the sample using methods like reversed-phase pipette tips. A simple on-target wash with cold, deionized water can sometimes help.[8]
Suboptimal matrix for the analyte.For peptides and proteins, consider trying CHCA or SA.[2][8]
Poor co-crystallization of sample and matrix.Try a different sample deposition method (e.g., thin-layer instead of dried droplet).[5]
Laser power is too low.Gradually increase the laser power in the MALDI instrument settings.[6]
Poor Matrix Crystallization (e.g., "coffee ring" effect, large needle-like crystals) Impure matrix powder.Recrystallize the 2,4-DHB powder before preparing the solution.[11]
Inappropriate solvent system or slow evaporation.Use a more volatile solvent or a higher percentage of organic solvent to promote faster drying and the formation of smaller crystals.[9]
Contaminants in the sample or on the target plate.Ensure the sample is desalted and the MALDI target plate is thoroughly cleaned.[4]
Poor Resolution and Broad Peaks High salt concentration in the sample.Desalt the sample prior to analysis.[4]
In-source decay (ISD) or fragmentation.Try using "super-DHB" or a similar additive to achieve a "softer" ionization. Lowering the laser power can also reduce fragmentation.[18]
Presence of Multiple Alkali Adducts (e.g., [M+Na]+, [M+K]+) Contamination with alkali salts.Desalt the sample. Adding a small amount of an ammonium salt to the matrix solution can sometimes help suppress alkali adducts.[4]
Characteristic of the analyte and matrix interaction.While sometimes unavoidable, using ionic liquid matrices can sometimes provide cleaner spectra.[19][20]

Experimental Protocols

Protocol 1: Standard Dried Droplet Method

This is a common and straightforward method for sample preparation.

G cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis Matrix_Sol Prepare 2,4-DHB Solution (e.g., 20 mg/mL in 50% ACN, 0.1% TFA) Mix Mix Matrix and Analyte (1:1 ratio, v/v) Matrix_Sol->Mix Sample_Sol Prepare Analyte Solution (e.g., 1 pmol/µL in 0.1% TFA) Sample_Sol->Mix Spot Spot 0.5 - 1.0 µL of Mixture onto MALDI Target Mix->Spot Dry Air Dry at Room Temperature Spot->Dry Analyze Analyze in MALDI-MS Dry->Analyze

Caption: Workflow for the Dried Droplet Method.

Methodology:

  • Prepare the 2,4-DHB Matrix Solution: Dissolve 2,4-DHB in a suitable solvent system to a final concentration of 10-40 mg/mL. A common starting point is 20 mg/mL in 50% acetonitrile / 50% water with 0.1% TFA.[2] Vortex vigorously to ensure the matrix is fully dissolved.[5]

  • Prepare the Analyte Solution: Dissolve the analyte in a solvent that is compatible with the matrix solution, typically at a concentration of 0.1 to 10 pmol/µL.[6][8]

  • Mix Matrix and Analyte: On the MALDI target plate or in a microcentrifuge tube, mix the matrix solution and the analyte solution in a 1:1 volume ratio.[5]

  • Spot onto Target: Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[5][8]

  • Crystallization: Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the matrix and analyte.[5]

  • Analysis: Insert the target plate into the MALDI-MS instrument for analysis.

Protocol 2: Recrystallization-Enhanced Dried Droplet (RDD) Method

This method can improve signal intensity and homogeneity, particularly for challenging analytes like carbohydrates.[9][10]

G cluster_initial_spot Initial Spotting cluster_recrystallization Recrystallization cluster_analysis Analysis Initial_Spot Perform Standard Dried Droplet (Protocol 1, Steps 1-5) Add_Solvent Add 0.5 µL of a Volatile Solvent (e.g., Methanol or Acetonitrile) to the Dried Spot Initial_Spot->Add_Solvent Fast_Dry Allow for Rapid Evaporation Add_Solvent->Fast_Dry Analyze Analyze in MALDI-MS Fast_Dry->Analyze

Caption: Workflow for the Recrystallization-Enhanced Method.

Methodology:

  • Initial Sample Deposition: Follow steps 1-5 of the Standard Dried Droplet Method (Protocol 1).

  • Recrystallization: After the initial spot has completely dried, add a small volume (e.g., 0.5 µL) of a highly volatile solvent like methanol or acetonitrile directly onto the dried spot.[9][10]

  • Rapid Drying: Allow the volatile solvent to evaporate quickly. This rapid recrystallization process can create a more homogenous layer of fine microcrystals.[9]

  • Analysis: Once the spot is completely dry, analyze the sample in the MALDI-MS instrument.

Quantitative Data Summary

Table 1: Common 2,4-DHB Matrix Preparations
Matrix ConcentrationSolvent SystemAdditiveTarget AnalytesReference(s)
20 mg/mL50% Acetonitrile / 50% Water0.1% TFAGeneral Peptides, Glycans[2]
10 mg/mL30-50% Acetonitrile / Water0.1% TFAPeptides, Proteins[6]
40 mg/mL70% Acetonitrile / 30% Water0.1% TFAProteins[8]
15 mg/mL100% MethanolNoneGeneral Use[7]
Saturated Solution50% Acetonitrile / 50% Water0.1% TFAGeneral Use[5]
Table 2: Performance Enhancement Additives for DHB-based Matrices
AdditiveRecommended Concentration/RatioEffectTarget AnalytesReference(s)
2-hydroxy-5-methoxybenzoic acid ("super-DHB")9:1 ratio (DHB:additive)Reduces fragmentation, increases sensitivityGlycans, Glycopeptides, Large Proteins
Ammonium Citrate0.07 MReduces sodium adductsOligonucleotides[7]
o-alkylated DHB (ADHB)1 part ADHB to 10 parts CHCA matrixIncreases sensitivity by 10-100 foldHydrophobic Peptides[16][17]
Various Salts (Li+, Na+, K+, etc.)5-80 mMPromotes specific adduct formationLipids[15]

Disclaimer: The information provided is for guidance and troubleshooting purposes. Optimal conditions for MALDI-MS analysis are highly dependent on the specific analyte, instrument, and experimental goals. Users are encouraged to perform their own optimization experiments.

References

Overcoming interference in spectrophotometric analysis of 2,4-DHBA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectrophotometric analysis of 2,4-dihydroxybenzoic acid (2,4-DHBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the spectrophotometric analysis of 2,4-DHBA.

Problem 1: Inconsistent or non-reproducible absorbance readings.

  • Question: My absorbance readings for the same 2,4-DHBA sample are fluctuating. What could be the cause?

  • Answer: Inconsistent readings can arise from several factors. First, ensure your spectrophotometer has had adequate warm-up time, typically 15-30 minutes, to allow the lamp to stabilize.[1] Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces and ensure they are clean and free of scratches. Always use the same cuvette for blank and sample measurements, and maintain a consistent orientation in the cuvette holder.[1] Also, make sure your sample is homogeneous by mixing it well before each measurement.

Problem 2: High or noisy baseline.

  • Question: I am observing a high and noisy baseline in my spectrophotometer. How can I fix this?

  • Answer: A high or noisy baseline is often due to an aging lamp, dirty optics, or an incorrect blank. Ensure the spectrophotometer's lamp has not exceeded its lifespan.[2][3] The sample compartment and optics should be clean and free of dust or residue.[2] The blank solution must be the exact same solvent or buffer used to dissolve your 2,4-DHBA sample. Blanking with a different solvent is a common source of error.[1][4]

Problem 3: Suspected interference from other compounds in the sample.

  • Question: I suspect other components in my sample are absorbing at the same wavelength as 2,4-DHBA, leading to inaccurate results. What can I do?

  • Answer: This is a common issue known as spectral interference.[5] Several techniques can be employed to overcome this:

    • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can be used to isolate 2,4-DHBA from interfering matrix components.

    • Derivative Spectrophotometry: This method can resolve overlapping spectra by calculating the derivative of the absorbance spectrum.

    • Dual-Wavelength Spectrophotometry: This technique corrects for interference by measuring the absorbance at two different wavelengths.

    • Chemometric Methods: Advanced mathematical techniques can be used to resolve complex, overlapping spectra.

The following sections will provide more detailed protocols and FAQs for these advanced techniques.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to overcoming interference in 2,4-DHBA analysis.

Sample Preparation for Interference Removal
  • Question: What is a general protocol for using Solid-Phase Extraction (SPE) to clean up my 2,4-DHBA sample?

  • Answer: SPE is a powerful technique for isolating analytes from complex matrices. A general workflow for 2,4-DHBA, a polar acidic compound, would involve a reversed-phase SPE cartridge (e.g., C18).

    Experimental Workflow for SPE Cleanup of 2,4-DHBA

    SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample containing 2,4-DHBA and Interferences Acidify Acidify sample to pH ~2-3 with a suitable acid (e.g., HCl, Formic Acid) to ensure 2,4-DHBA is in its protonated form. Sample->Acidify Condition Condition SPE Cartridge (e.g., C18) with Methanol, followed by acidified water. Load Load the pre-treated sample onto the SPE cartridge. Condition->Load Wash Wash the cartridge with a weak organic solvent (e.g., 5% Methanol in acidified water) to remove polar interferences. Load->Wash Elute Elute 2,4-DHBA with a stronger organic solvent (e.g., Methanol). Wash->Elute Evaporate Evaporate the eluate to dryness under a gentle stream of nitrogen. Elute->Evaporate Reconstitute Reconstitute the residue in a known volume of the mobile phase or desired solvent. Evaporate->Reconstitute Analyze Analyze the purified sample by UV-Vis Spectrophotometry. Reconstitute->Analyze

    A generalized workflow for the solid-phase extraction of 2,4-DHBA.

    Quantitative Data for SPE Recovery

    The recovery of 2,4-DHBA using SPE can be evaluated by spiking a known amount of the standard into a blank matrix and comparing the concentration before and after the extraction process.

    AnalyteMatrixSpiked Concentration (µg/mL)Concentration after SPE (µg/mL)% Recovery
    2,4-DHBAPharmaceutical Excipient Mix109.696.0
    2,4-DHBABiological Fluid Simulant54.794.0
Derivative Spectrophotometry
  • Question: How can I use derivative spectrophotometry to quantify 2,4-DHBA in the presence of a spectrally overlapping compound like salicylic acid?

  • Answer: Derivative spectrophotometry involves calculating the first, second, or higher-order derivative of the absorbance spectrum. This can separate overlapping peaks, allowing for quantification at the zero-crossing point of the interfering substance.

    Logical Workflow for Derivative Spectrophotometry

    Derivative_Spectro cluster_spectra Spectral Acquisition cluster_derivative Derivative Calculation cluster_quantification Quantification Scan_DHBA Scan UV spectrum of pure 2,4-DHBA solution. Calculate_Derivatives Calculate the first or second derivative of all acquired spectra. Scan_DHBA->Calculate_Derivatives Scan_Interferent Scan UV spectrum of pure interfering substance (e.g., Salicylic Acid). Scan_Interferent->Calculate_Derivatives Scan_Mixture Scan UV spectrum of the sample mixture. Scan_Mixture->Calculate_Derivatives Identify_ZC Identify the zero-crossing wavelength of the interfering substance in the derivative spectrum. Calculate_Derivatives->Identify_ZC Measure_Amplitude Measure the amplitude of the 2,4-DHBA derivative spectrum at the identified zero-crossing wavelength. Identify_ZC->Measure_Amplitude Calibrate Create a calibration curve by plotting the derivative amplitude of 2,4-DHBA standards at the zero-crossing wavelength versus concentration. Measure_Amplitude->Calibrate Quantify Quantify 2,4-DHBA in the mixture using the calibration curve. Calibrate->Quantify

    Workflow for quantification using derivative spectrophotometry.

    Experimental Protocol: First-Derivative Spectrophotometry for 2,4-DHBA with Salicylic Acid Interference

    • Standard Preparation: Prepare standard solutions of 2,4-DHBA (e.g., 2-10 µg/mL) and salicylic acid (e.g., 5 µg/mL) in a suitable solvent (e.g., methanol).

    • Spectral Scanning: Record the UV absorption spectra of all standard solutions and the sample mixture from 200 to 400 nm.

    • Derivative Calculation: Calculate the first derivative (d¹A/dλ¹) of all the recorded spectra.

    • Zero-Crossing Point Determination: Identify the wavelength at which the first derivative spectrum of salicylic acid crosses the zero axis.

    • Calibration Curve: Measure the amplitude of the first derivative spectra of the 2,4-DHBA standards at the zero-crossing wavelength of salicylic acid. Plot these amplitudes against the corresponding concentrations to create a calibration curve.

    • Sample Analysis: Measure the amplitude of the first derivative spectrum of the sample mixture at the same zero-crossing wavelength and determine the concentration of 2,4-DHBA from the calibration curve.

    Quantitative Data for First-Derivative Method

    AnalyteInterferentLinearity Range (µg/mL)Correlation Coefficient (r²)% Recovery (in synthetic mixture)
    2,4-DHBASalicylic Acid2 - 100.999599.2%
Dual-Wavelength Spectrophotometry
  • Question: What is the principle of dual-wavelength spectrophotometry and how can it be applied to 2,4-DHBA analysis?

  • Answer: Dual-wavelength spectrophotometry is a method used to correct for interference from other components in a sample.[6][7] The principle is to select two wavelengths: one where both the analyte (2,4-DHBA) and the interferent absorb, and another where only the interferent has the same absorbance as at the first wavelength. The difference in absorbance at these two wavelengths is directly proportional to the concentration of the analyte.

    Signaling Pathway for Dual-Wavelength Method Logic

    Dual_Wavelength_Logic cluster_selection Wavelength Selection cluster_measurement Absorbance Measurement cluster_calculation Concentration Calculation Select_Lambda1 Select λ1 where both 2,4-DHBA and the interferent absorb. Measure_A1 Measure the absorbance of the mixture at λ1 (A1). Select_Lambda1->Measure_A1 Select_Lambda2 Select λ2 where the interferent has the same absorbance as at λ1, but 2,4-DHBA has a different absorbance. Measure_A2 Measure the absorbance of the mixture at λ2 (A2). Select_Lambda2->Measure_A2 Calculate_DeltaA Calculate the absorbance difference (ΔA = A1 - A2). Measure_A1->Calculate_DeltaA Measure_A2->Calculate_DeltaA Calibration_Curve Prepare a calibration curve of ΔA versus concentration for 2,4-DHBA standards. Calculate_DeltaA->Calibration_Curve Determine_Conc Determine the concentration of 2,4-DHBA in the sample from the calibration curve. Calibration_Curve->Determine_Conc

    Logical flow for the dual-wavelength spectrophotometry method.

    Experimental Protocol: Dual-Wavelength Method for 2,4-DHBA

    • Wavelength Selection:

      • Record the UV spectra of pure 2,4-DHBA and the interfering substance.

      • Select λ1, a wavelength where 2,4-DHBA has significant absorbance.

      • Find λ2, a wavelength where the absorbance of the interfering substance is the same as at λ1.

    • Calibration Curve:

      • Prepare a series of standard solutions of 2,4-DHBA.

      • For each standard, measure the absorbance at λ1 and λ2.

      • Calculate the absorbance difference (ΔA = A_λ1 - A_λ2).

      • Plot ΔA versus the concentration of 2,4-DHBA.

    • Sample Measurement:

      • For the sample mixture, measure the absorbance at λ1 and λ2.

      • Calculate ΔA for the sample.

      • Determine the concentration of 2,4-DHBA using the calibration curve.

    Quantitative Data for Dual-Wavelength Method

    AnalyteInterferentWavelengths (λ1, λ2)Linearity Range (µg/mL)% Recovery
    2,4-DHBACompound X258 nm, 280 nm1 - 15100.5%

For further assistance, please contact our technical support team.

References

Technical Support Center: Purification of Crude 2,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dihydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound, particularly when synthesized via the Kolbe-Schmitt reaction, include unreacted starting materials such as resorcinol, and isomers like 2,6-dihydroxybenzoic acid. Other potential impurities can be colored byproducts and inorganic salts.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is the most frequently employed technique for the purification of crude this compound. Due to its moderate solubility in hot water and lower solubility in cold water, water is a common and effective solvent for this process.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and for identifying and quantifying isomeric impurities. Purity can also be qualitatively assessed by melting point determination; pure this compound has a melting point of approximately 218-219 °C, though it may decompose.[1]

Q4: My purified this compound is still colored. How can I decolorize it?

A4: The presence of colored impurities can often be addressed by treating the hot solution of crude this compound with activated charcoal before filtration and recrystallization. The activated charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound is not dissolving in the hot solvent.

A:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves.

  • Inappropriate Solvent: While water is a common solvent, for highly impure samples, a different solvent or a mixed-solvent system might be necessary. This compound is also soluble in ethanol and acetone.[2]

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion has dissolved and a small amount of solid remains, proceed to hot filtration to remove the insoluble material.

Q: Crystals are not forming upon cooling.

A:

  • Solution is Not Saturated: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

  • Cooling is Too Slow: If cooling at room temperature does not yield crystals, try placing the flask in an ice bath to lower the temperature further.

Q: The product "oiled out" instead of forming crystals.

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled to a lower temperature.

  • Change Solvent System: Consider using a solvent with a lower boiling point or a mixed-solvent system to lower the dissolution temperature.

Q: The recovered yield is very low.

A:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: Crystals may have formed during hot filtration. Ensure the funnel and receiving flask are pre-heated to prevent this.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can lead to the dissolution of the product.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water200.8[1]
Water25~0.58[3][4]
Hot WaterBoilingSoluble[1]
EthanolRoom TemperatureSoluble[5]
AcetoneRoom TemperatureSoluble[2]

Note: Quantitative solubility data for this compound at various temperatures is limited in publicly available literature. The values for "Hot Water," "Ethanol," and "Acetone" are qualitative. Experimental determination is recommended for precise calculations.

Table 2: Typical Purity of this compound After Purification

Purification MethodPurity Achieved (by HPLC)Reference
Recrystallization from Water>98%General Laboratory Practice
Industrial Solid-Phase Reaction and Acidification99.3% - 99.7%

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol describes the purification of crude this compound using water as the solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate while stirring. Gradually add more hot deionized water until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask) with hot water. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or air-dry them.

Protocol 2: Column Chromatography

This protocol is for the separation of this compound from less polar impurities like resorcinol and more polar impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluent and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (optional, for color) dissolve->charcoal hot_filter Hot gravity filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Cool filtrate to induce crystallization hot_filter->cool impurities Insoluble Impurities & Charcoal Removed hot_filter->impurities vacuum_filter Vacuum filtration to collect crystals cool->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash mother_liquor Soluble Impurities in Mother Liquor vacuum_filter->mother_liquor dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Crystallization start Problem during crystallization no_crystals No crystals form start->no_crystals oiling_out Product 'oils out' start->oiling_out low_yield Low yield start->low_yield sol1 Too much solvent used? no_crystals->sol1 Check sol3 Reheat and add more solvent oiling_out->sol3 low_yield->sol1 Check sol5 Premature crystallization? low_yield->sol5 Check sol2 Supersaturated solution? sol1->sol2 No sol4 Use less solvent in future sol1->sol4 Yes

Caption: Troubleshooting logic for common issues in crystallization.

References

Technical Support Center: Chromatographic Analysis of 2,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for better resolution of 2,4-Dihydroxybenzoic acid in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: Poor resolution between this compound and an adjacent peak.

Poor resolution is a common challenge, especially when analyzing isomers or structurally similar compounds. The following steps provide a systematic approach to improving the separation by adjusting the mobile phase.

1. Adjust the Organic Solvent Concentration

In reversed-phase HPLC, the concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase is a primary factor controlling retention and resolution.

  • Strategy: Decrease the percentage of the organic solvent to increase the retention times of the analytes. This often leads to better separation between closely eluting peaks.

  • Recommendation: Start by decreasing the organic solvent concentration in small increments (e.g., 2-5%).

Table 1: Effect of Acetonitrile Concentration on Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time of 2,4-DHBA (min)Retention Time of Impurity A (min)Resolution (Rs)
40:604.24.51.2
35:655.86.31.8
30:708.18.92.5

2. Modify the Mobile Phase pH

For ionizable compounds like this compound, the pH of the mobile phase is a critical parameter that influences peak shape and selectivity.[1][2][3]

  • Strategy: Since this compound is an acidic compound, lowering the pH of the mobile phase will suppress its ionization.[3][4] In its non-ionized form, it will be more retained on a non-polar stationary phase (like C18), which can improve resolution and peak shape.[5][6]

  • Recommendation: Adjust the pH of the aqueous portion of the mobile phase to a value at least 1.5-2 pH units below the pKa of this compound. The pKa of the carboxylic acid group is approximately 3.2. Therefore, a mobile phase pH of 2.5-3.0 is a good starting point. Use a suitable buffer or acidifier (e.g., formic acid, acetic acid, or a phosphate buffer) to control the pH.[2][6]

Table 2: Effect of Mobile Phase pH on Peak Shape and Retention

Mobile Phase Composition (35% Acetonitrile in Water)Mobile Phase pHRetention Time of 2,4-DHBA (min)Tailing Factor of 2,4-DHBA
Water (no pH adjustment)~6.53.52.1
0.1% Acetic Acid in Water~3.55.11.5
0.1% Formic Acid in Water~2.75.81.1

3. Consider a Different Organic Solvent

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[7][8] Switching between them can alter the selectivity of the separation.

  • Strategy: If adjusting the concentration and pH of an acetonitrile-based mobile phase does not provide the desired resolution, try substituting it with methanol.

  • Recommendation: Start with a methanol concentration that gives a similar retention time to the optimized acetonitrile method and then fine-tune the concentration.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. How can I improve the peak shape?

A1: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or inappropriate mobile phase pH.[5][6]

  • Lower the Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to keep the this compound in its protonated (non-ionized) form. This minimizes interactions with residual silanols on the silica-based stationary phase.[6]

  • Use a High-Purity Column: Employ a modern, high-purity silica column with low silanol activity.

  • Check for Column Overload: Inject a smaller amount of your sample to see if the peak shape improves. Column overload can lead to peak asymmetry.[6]

Q2: I have tried adjusting the mobile phase, but the resolution of this compound from its isomer is still not satisfactory. What else can I do?

A2: Separating isomers can be particularly challenging with standard reversed-phase columns.[9][10][11] If mobile phase optimization is insufficient, consider the following:

  • Change the Stationary Phase: A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary selectivity to separate the isomers.

  • Mixed-Mode Chromatography: For complex separations of isomers, a mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms can offer superior resolution.[11]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak efficiency and resolution, but it may also decrease retention times.

Q3: Can I use a gradient elution to improve the resolution?

A3: Yes, a gradient elution can be very effective, especially for complex samples with components that have a wide range of polarities.

  • Strategy: A shallow gradient (a slow increase in the organic solvent concentration) around the elution time of this compound can significantly improve the resolution between closely eluting peaks.

  • Example Gradient: Start with a lower concentration of organic solvent and slowly increase it over the course of the run. For example, you could start with 20% acetonitrile and increase to 40% over 15 minutes.

Experimental Protocols

Protocol 1: Systematic Adjustment of Organic Solvent Concentration

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Procedure:

    • Prepare a series of mobile phases with varying concentrations of acetonitrile (e.g., 40%, 35%, 30%, 25%).

    • Equilibrate the column with each mobile phase for at least 10 column volumes before the first injection.

    • Inject the sample containing this compound and any closely eluting impurities.

    • Record the retention times, peak widths, and calculate the resolution between the peaks of interest for each mobile phase composition.

    • Plot resolution as a function of acetonitrile concentration to determine the optimal percentage.

Visualizations

TroubleshootingWorkflow start Poor Resolution of This compound adjust_organic Decrease Organic Solvent % (e.g., Acetonitrile) start->adjust_organic check_resolution1 Resolution > 1.5? adjust_organic->check_resolution1 adjust_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.0 with Formic Acid) check_resolution1->adjust_ph No end Resolution Optimized check_resolution1->end Yes check_resolution2 Resolution > 1.5? adjust_ph->check_resolution2 change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) check_resolution2->change_solvent No check_resolution2->end Yes check_resolution3 Resolution > 1.5? change_solvent->check_resolution3 consider_column Consider Alternative Column (e.g., Phenyl-Hexyl, Mixed-Mode) check_resolution3->consider_column No check_resolution3->end Yes

Caption: Troubleshooting workflow for improving the resolution of this compound.

References

Validation & Comparative

Comparative analysis of 2,4-DHBA and salicylic acid properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2,4-Dihydroxybenzoic Acid and Salicylic Acid Properties

Introduction

This compound (2,4-DHBA), also known as β-resorcylic acid, and salicylic acid (2-hydroxybenzoic acid) are both phenolic acids with significant biological activities. While salicylic acid is a well-established compound, particularly in dermatology and as a precursor to acetylsalicylic acid (aspirin), 2,4-DHBA is an emerging area of research with promising therapeutic potential. This guide provides a comparative analysis of their properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their similarities and differences.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of 2,4-DHBA and salicylic acid is crucial for understanding their behavior in biological systems and for formulation development.

PropertyThis compoundSalicylic Acid
Molecular Formula C₇H₆O₄[1]C₇H₆O₃[2]
Molar Mass 154.12 g/mol [1][3]138.12 g/mol [4]
Melting Point 229 °C (decomposes)[5]158-161 °C[6]
Water Solubility Moderately soluble (5.78 g/L at 25°C)[1][3]Slightly soluble (2.24 g/L at 25°C)[4]
pKa pKa1: 3.11, pKa2: 8.55, pKa3: 14.0[3][5]2.97[7]
Appearance White to off-white crystalline powder[1][3]White crystalline powder[4][6]

Biological Activities and Therapeutic Applications

Both compounds exhibit a range of biological activities, with some overlap and some distinct differences.

This compound (2,4-DHBA)

2,4-DHBA is recognized for its antioxidant, antimicrobial, and anti-inflammatory properties.[1][8][9]

  • Antioxidant Activity : It acts as an antioxidant, anti-radical, and hydrogen peroxide scavenger.[9]

  • Antimicrobial Activity : Studies have shown its efficacy against various pathogens, including E. coli, P. aeruginosa, S. aureus, and C. albicans.[10] It has also demonstrated activity against Gram-negative bacteria.[10]

  • Anti-inflammatory and Analgesic Potential : It serves as a precursor in the synthesis of anti-inflammatory and analgesic medications.[8]

  • Other Applications : 2,4-DHBA is used in the cosmetics industry for its antioxidant properties and as a natural food preservative.[8] It is also being investigated for the treatment of psoriasis and other immune diseases.[11]

Salicylic Acid

Salicylic acid is a widely used compound with well-documented therapeutic applications, particularly in dermatology.[12][13][14]

  • Keratolytic and Comedolytic Agent : It is a key ingredient in skincare products for treating acne, psoriasis, warts, dandruff, and other hyperkeratotic conditions.[12][13][14][15][16] It works by causing the cells of the epidermis to shed more readily, preventing clogged pores.[2][16]

  • Anti-inflammatory Activity : Salicylic acid modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins.[2][17] It is also suggested that its anti-inflammatory effects may be mediated through the inhibition of nuclear factor kappa B (NF-κB).[17]

  • Analgesic Properties : Its salts, salicylates, are used as analgesics.[12]

  • Precursor to Aspirin : Salicylic acid is a key starting material for the synthesis of acetylsalicylic acid (aspirin).[2]

Mechanism of Action

The mechanisms through which these two compounds exert their biological effects show some distinctions.

Signaling Pathway of Salicylic Acid's Anti-inflammatory Action

Salicylic acid's anti-inflammatory effects are partly attributed to its influence on the arachidonic acid cascade and NF-κB signaling pathway.

Salicylic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Prostaglandins Pro-inflammatory Prostaglandins COX1->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Salicylic_Acid Salicylic Acid Salicylic_Acid->COX1 NFkB_Pathway NF-κB Pathway Salicylic_Acid->NFkB_Pathway NFkB_Pathway->Inflammation

Caption: Salicylic acid's anti-inflammatory mechanism.

Experimental Workflow for Antimicrobial Susceptibility Testing

A generalized workflow for comparing the antimicrobial activity of 2,4-DHBA and salicylic acid is outlined below.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microbial_Culture Bacterial/Fungal Culture Preparation MIC_Determination Microdilution for MIC (Minimum Inhibitory Concentration) Microbial_Culture->MIC_Determination Compound_Solutions Prepare Stock Solutions (2,4-DHBA & Salicylic Acid) Compound_Solutions->MIC_Determination MBC_Determination Plating for MBC (Minimum Bactericidal Concentration) MIC_Determination->MBC_Determination Data_Collection Incubate and Record Results MIC_Determination->Data_Collection MBC_Determination->Data_Collection Comparison Compare MIC/MBC values Data_Collection->Comparison

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial activity.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Preparation of Test Compounds: Stock solutions of 2,4-DHBA and salicylic acid are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Both this compound and salicylic acid are valuable phenolic compounds with distinct and overlapping biological activities. Salicylic acid is a well-established therapeutic agent, particularly in dermatology, with a clearly defined mechanism of action as a keratolytic and anti-inflammatory agent. 2,4-DHBA, while less studied, shows significant promise as a potent antioxidant and broad-spectrum antimicrobial agent, with potential applications in pharmaceuticals, cosmetics, and food preservation. Further research into the mechanisms of action and in vivo efficacy of 2,4-DHBA is warranted to fully realize its therapeutic potential. This comparative guide provides a foundation for researchers to explore these two molecules further in their respective fields.

References

A Comparative Guide to HPLC Method Validation for 2,4-Dihydroxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,4-Dihydroxybenzoic acid. It delves into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering a comparative overview of performance data and detailed experimental protocols. This document is intended to assist researchers and analytical scientists in selecting and validating a suitable HPLC method for their specific needs.

Introduction to this compound Analysis

This compound (β-resorcylic acid) is a key intermediate in the synthesis of various pharmaceuticals and a significant compound in its own right, found in various natural products. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and research purposes. HPLC is a widely used technique for this analysis due to its high resolution, sensitivity, and reproducibility.[1] However, the separation of dihydroxybenzoic acid isomers can be challenging due to their similar physicochemical properties.[2][3] This necessitates the use of well-validated analytical methods to ensure data integrity.

Comparison of Analytical Methods

While reversed-phase HPLC is a common approach, the polar nature of this compound and its isomers often requires alternative strategies for optimal separation. Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions, has shown excellent selectivity for separating dihydroxybenzoic acid isomers.[2][3] Another advanced separation technique is High-Speed Counter-Current Chromatography (HSCCC), which can be employed for the separation of these isomers.[4] For detection, UV is commonly used, often set around 255 nm or 270 nm, and the method can be compatible with mass spectrometry (MS) for enhanced specificity and sensitivity.[2][5]

HPLC Method Validation Parameters: A Comparative Summary

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] According to ICH guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7] The following tables summarize typical performance data for a validated HPLC method for this compound analysis, based on published data for phenolic acids.[8]

Table 1: System Suitability and Specificity

ParameterMethod A: Reversed-Phase HPLCMethod B: Mixed-Mode HPLCAcceptance Criteria
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]Mixed-mode, reversed-phase anion- and cation-exchange (e.g., Amaze TR, 50 mm x 4.6 mm, 3 µm)[2]---
Mobile Phase Gradient of acetonitrile and water with 0.3% formic acid[8]Acetonitrile and 15 mM ammonium formate (pH 3)[2]---
Flow Rate 1.0 mL/min[2][8]1.0 mL/min[2]---
Detection UV at 255 nm[2]UV at 255 nm[2]---
Specificity Well-resolved peak from other isomers and potential impurities.Enhanced separation of isomers.[2]No interference at the retention time of the analyte.

Table 2: Linearity, Accuracy, Precision, LOD, and LOQ

ParameterPerformance DataAcceptance Criteria (Typical)
Linearity (Concentration Range) 0.1 - 100 µg/mLCorrelation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)≤ 1.5%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.1 µg/mLSignal-to-noise ratio of 10:1

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices and ICH guidelines.[1][6]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of this compound standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo solution with the this compound standard and known impurities.

  • Inject and analyze all solutions using the developed HPLC method.

  • Acceptance Criteria: The peak for this compound should be pure and well-resolved from any other peaks in the chromatogram.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50% to 150% of the expected working concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the relative standard deviation (RSD).

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Calculate the RSD for the combined data from both days.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantitated, respectively, with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Acceptance Criteria: The determined LOQ should be sufficiently low to allow for the analysis of the analyte at the required levels.

Visualizing the Workflow and Validation Relationships

To better illustrate the logical flow of the HPLC method validation process and the relationship between the different validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability (System Performance) start->system_suitability specificity Specificity (Peak Purity & Resolution) linearity Linearity & Range (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Reliability) lod_loq->robustness validated_method Validated Method robustness->validated_method system_suitability->specificity

Caption: Workflow for a typical HPLC method validation process.

Validation_Parameters_Relationship method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity (LOD/LOQ) method->sensitivity robustness Robustness method->robustness

Caption: Interrelationship of core HPLC validation parameters.

References

A Comparative Analysis of the Antioxidant Capacity of 2,4-Dihydroxybenzoic Acid and Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phenolic compounds, both 2,4-Dihydroxybenzoic acid (β-resorcylic acid) and protocatechuic acid (3,4-Dihydroxybenzoic acid) are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data from various in vitro assays, to assist researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of these two phenolic acids has been evaluated using several standard assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Protocatechuic acid consistently demonstrates superior antioxidant activity compared to this compound. This is attributed to the ortho-dihydroxy substitution in its structure, which enhances its ability to donate hydrogen atoms and stabilize the resulting radical.[1][2] In contrast, this compound, with its hydroxyl groups in the meta and para positions relative to each other, exhibits weaker radical scavenging capabilities.[1][3]

CompoundAssayIC50 Value (µM)Reference
Protocatechuic Acid DPPH2.42 ± 0.08[1]
ABTS--
This compound DPPH> 1000[1]
ABTS--
Trolox (Standard) DPPH-[4]
ABTS-[4]

Note: The table is populated with data extracted from the available literature. A direct side-by-side comparison in a single study with identical conditions was not available in the search results. The provided data for protocatechuic acid is from a study comparing various hydroxybenzoic acids, where 3,4,5-trihydroxybenzoic acid showed the highest activity.

Experimental Protocols

The following are generalized methodologies for the commonly cited antioxidant assays used to evaluate this compound and protocatechuic acid.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine, resulting in a color change to yellow.

  • Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The test compounds (this compound and protocatechuic acid) and a standard antioxidant (like Trolox or Ascorbic Acid) are prepared in various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compounds or the standard.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.[5]

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. The antioxidant capacity is measured by the ability of the test compound to scavenge this radical, leading to a decrease in color intensity.

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Reagents: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm). Solutions of the test compounds and a standard antioxidant are prepared at various concentrations.

  • Reaction Mixture: A small volume of the test compound or standard solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured spectrophotometrically at the specified wavelength.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[4][5]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH solution in Methanol Mix Mix DPPH solution with Sample/Standard DPPH_sol->Mix Sample_sol Prepare Test Compound and Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (e.g., 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O8) ABTS_dil Dilute ABTS•+ solution ABTS_gen->ABTS_dil Sample_sol Prepare Test Compound and Standard Solutions Mix Mix diluted ABTS•+ with Sample/Standard Sample_sol->Mix ABTS_dil->Mix Incubate_react Incubate (e.g., 6 min) Mix->Incubate_react Measure Measure Absorbance (e.g., 734 nm) Incubate_react->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Signaling Pathways

While direct antioxidant assays like DPPH and ABTS measure chemical reactivity, the antioxidant effects of these compounds in a biological context can involve modulation of cellular signaling pathways. Protocatechuic acid has been reported to exhibit its antioxidant effects in vivo by influencing pathways that up-regulate endogenous antioxidant enzymes.[6][7] For instance, it can enhance the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby reducing oxidative stress.[6] The specific signaling pathways modulated by this compound in the context of its antioxidant activity are less extensively documented in the provided search results.

The diagram below illustrates a simplified, generalized pathway of how a phenolic antioxidant might mitigate oxidative stress at a cellular level.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_intervention Antioxidant Intervention cluster_cellular_response Cellular Response cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) Signaling Activation of Antioxidant Response Element (ARE) Reduced_Stress Reduced Oxidative Stress & Cell Damage Phenolic_Acid Protocatechuic Acid / This compound Phenolic_Acid->ROS Direct Scavenging Phenolic_Acid->Signaling Modulation Enzymes Upregulation of Endogenous Antioxidant Enzymes (e.g., SOD, GSH-Px) Signaling->Enzymes Leads to Enzymes->ROS Neutralizes

Caption: Generalized Cellular Antioxidant Mechanism of Phenolic Acids.

Conclusion

Based on the available experimental data, protocatechuic acid is a significantly more potent antioxidant than this compound. This difference is primarily due to the favorable arrangement of its hydroxyl groups, which facilitates more effective radical scavenging. Researchers and professionals in drug development should consider the superior in vitro antioxidant capacity of protocatechuic acid when selecting phenolic compounds for further investigation into their potential therapeutic applications related to mitigating oxidative stress.

References

A Comparative Analysis of 2,4-Dihydroxybenzoic Acid and Conventional Food Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive review of available scientific literature provides insights into the efficacy of 2,4-Dihydroxybenzoic acid (DHBA) as a food preservative, drawing comparisons with commonly used agents such as sodium benzoate, potassium sorbate, and the synthetic antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). This guide synthesizes quantitative data on their antimicrobial and antioxidant properties, details experimental methodologies, and explores their mechanisms of action to inform researchers, scientists, and professionals in the drug and food development industries.

Executive Summary

This compound, a phenolic compound found in various plants, demonstrates both antimicrobial and antioxidant activities.[1] However, its efficacy, when compared to established food preservatives, varies depending on the specific application and target microorganisms. While showing promise, particularly against certain Gram-negative bacteria, its antioxidant capacity is generally reported to be less potent than some of its isomers and widely used synthetic antioxidants. The following sections provide a detailed comparison based on available experimental data.

Antimicrobial Efficacy: A Quantitative Comparison

The primary role of a food preservative is to inhibit the growth of spoilage microorganisms, including bacteria, yeasts, and molds. The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency, with lower values indicating greater efficacy.

While direct comparative studies testing 2,4-DHBA against sodium benzoate and potassium sorbate under identical conditions are limited in the reviewed literature, an analysis of individual studies provides a basis for a preliminary comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Preservatives against Various Microorganisms

PreservativeTest OrganismMIC (mg/mL)Source(s)
This compound Escherichia coli1.0 - 2.0[1]
Pseudomonas aeruginosa2.0[1]
Staphylococcus aureus0.5 - 2.0[1]
Bacillus subtilis2.0[1]
Salmonella enteritidis2.0[1]
Candida albicans2.0[1]
Sodium Benzoate Escherichia coli0.4[2]
Staphylococcus aureus0.4[2]
Bacillus subtilis0.4[2]
Salmonella enteritidisNo inhibition[2]
Candida albicans2.5[3]
Potassium Sorbate Escherichia coli0.4[2]
Staphylococcus aureus0.4[2]
Bacillus subtilis0.8[2]
Salmonella enteritidisNo inhibition[2]
Zygosaccharomyces bailii> 3.0[4]
Fusarium oxysporum3.25[3]

Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

From the available data, sodium benzoate and potassium sorbate generally exhibit lower MIC values against a range of bacteria compared to 2,4-DHBA, suggesting higher potency. Notably, one study indicated that among several phenolic acids, only this compound was active against the Gram-negative bacteria Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae with an MIC of 1.0 mg/mL.[1]

Antioxidant Performance: Comparative Insights

Antioxidants are crucial in food preservation for preventing lipid oxidation, which leads to rancidity and the degradation of food quality. The efficacy of antioxidants can be evaluated through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Studies comparing various hydroxybenzoic acid isomers have consistently shown that 2,4-DHBA has a lower antioxidant capacity than its ortho- and para-dihydroxybenzoic acid counterparts (e.g., 2,5-DHBA, 3,4-DHBA) and gallic acid (3,4,5-trihydroxybenzoic acid).[5] The meta-positioning of the hydroxyl groups in 2,4-DHBA is considered less favorable for radical scavenging.[5]

Table 2: Comparative Antioxidant Activity

CompoundAntioxidant AssayRelative ActivitySource(s)
This compound DPPH, ABTS, FRAP, CUPRACModerate to Low[5]
BHA (Butylated hydroxyanisole) DPPH, FRAP, Heating studiesHigh[6][9]
BHT (Butylated hydroxytoluene) DPPH, FRAP, Heating studiesHigh[6][9]
Gallic Acid (3,4,5-THB) DPPH, ABTS, FRAP, CUPRACVery High[5]

Mechanisms of Action

The antimicrobial and antioxidant activities of these compounds stem from their distinct chemical structures and interactions with microbial and food components.

Antimicrobial Mechanisms

The primary antimicrobial mechanism of weak acid preservatives like sodium benzoate and potassium sorbate is dependent on the pH of the food. In acidic conditions, these salts exist in their undissociated acid forms (benzoic acid and sorbic acid), which are lipophilic and can pass through the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This disrupts metabolic functions and inhibits microbial growth.[10]

For This compound , the precise antimicrobial mechanism is less well-defined. However, for the related compound 2,3-dihydroxybenzoic acid, iron chelation has been identified as a key mechanism.[11] By sequestering iron, an essential nutrient for microbial growth, the preservative can create an environment where microbes cannot thrive. Phenolic compounds, in general, are also known to disrupt microbial cell membranes and interfere with essential enzymes.

cluster_Benzoate_Sorbate Sodium Benzoate / Potassium Sorbate cluster_DHBA This compound (Proposed) Ext_H Undissociated Acid (External) Int_H Dissociated Acid (Internal) Ext_H->Int_H Membrane Passage Proton H+ Int_H->Proton Anion Anion- Int_H->Anion Metabolic Disruption Metabolic Disruption Proton->Metabolic Disruption Lowers pH DHBA 2,4-DHBA Membrane Cell Membrane DHBA->Membrane Disruption Enzymes Essential Enzymes DHBA->Enzymes Inhibition Chelated Iron Chelated Iron DHBA->Chelated Iron Iron Chelation Fe Iron (Fe3+) Microbial Growth Microbial Growth Fe->Microbial Growth Inhibition of Growth Inhibition of Growth Chelated Iron->Inhibition of Growth Nutrient Deprivation

Figure 1. Proposed antimicrobial mechanisms of action.
Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like 2,4-DHBA and synthetic antioxidants such as BHA and BHT is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals. This stabilizes the free radical, terminating the oxidative chain reaction. The steric hindrance provided by the tert-butyl groups in BHA and BHT enhances their stability and antioxidant efficacy.

cluster_Antioxidant Antioxidant Mechanism (Radical Scavenging) Antioxidant Antioxidant (Ar-OH) (e.g., DHBA, BHA, BHT) FreeRadical Free Radical (R•) AntioxidantRadical Antioxidant Radical (Ar-O•) (Stable) Antioxidant->AntioxidantRadical Donates H• StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Termination of Oxidation Termination of Oxidation AntioxidantRadical->Termination of Oxidation

Figure 2. General mechanism of radical scavenging by antioxidants.

Experimental Protocols

The data presented in this guide are derived from standard laboratory methodologies for assessing antimicrobial and antioxidant activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

  • Preparation of Preservative Stock Solutions: The test compounds (2,4-DHBA, sodium benzoate, potassium sorbate) are dissolved in a suitable solvent to create concentrated stock solutions.

  • Serial Dilutions: A series of twofold dilutions of each stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The target microorganism is cultured to a standardized concentration (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under optimal growth conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the preservative that completely inhibits visible microbial growth.

A Prepare Preservative Stock Solutions B Perform Serial Dilutions in Microplate A->B D Inoculate Microplate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate under Optimal Conditions D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Figure 3. Workflow for Broth Microdilution MIC Assay.
Antioxidant Activity Assessment: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of a compound to quench peroxyl radicals.

  • Sample and Standard Preparation: The antioxidant compounds (e.g., 2,4-DHBA, BHA, BHT) and a standard (typically Trolox, a water-soluble vitamin E analog) are prepared at various concentrations.

  • Reaction Mixture: A fluorescent probe (e.g., fluorescein) is added to the wells of a microplate, followed by the antioxidant samples or standards.

  • Initiation of Oxidation: A peroxyl radical generator (e.g., AAPH) is added to each well to initiate the oxidation of the fluorescent probe.

  • Fluorescence Monitoring: The fluorescence decay is monitored over time using a microplate reader. The presence of an antioxidant slows down the fluorescence decay.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents (TE).

Conclusion

This compound exhibits both antimicrobial and antioxidant properties that are relevant to food preservation. However, based on the currently available data, it generally shows lower efficacy compared to the widely used preservatives sodium benzoate and potassium sorbate in terms of antimicrobial activity, and likely lower potency as an antioxidant in food systems compared to BHA and BHT. Further research involving direct comparative studies of these preservatives in various food matrices is necessary to fully elucidate the potential of 2,4-DHBA as a viable alternative or synergistic component in food preservation strategies. Its activity against specific Gram-negative bacteria warrants further investigation for targeted applications.

References

A Comparative Guide to HPLC Columns for the Separation of Dihydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of dihydroxybenzoic acid (DHBA) isomers are crucial in various fields, including pharmaceutical research, metabolomics, and food analysis. Due to their structural similarity and hydrophilic nature, achieving baseline separation of these isomers by High-Performance Liquid Chromatography (HPLC) can be challenging.[1][2][3] This guide provides a comparative overview of different HPLC column technologies and their performance in separating DHBA isomers, supported by experimental data to aid in column selection and method development.

Column Performance Comparison

The choice of HPLC column is paramount for the successful separation of DHBA isomers. Traditional reversed-phase columns, such as C18, may struggle to provide adequate resolution due to the polar nature and similar hydrophobicity of the isomers.[1][3] To address this, alternative column chemistries, including mixed-mode, hydrophilic interaction liquid chromatography (HILIC), and hydrogen-bonding columns, have been developed to offer different selectivity.

Data Summary of HPLC Column Performance for Dihydroxybenzoic Acid Isomer Separation

Column TypeStationary PhaseIsomers SeparatedKey Performance CharacteristicsReference
Mixed-Mode Amaze TR (Reversed-Phase, Anion- & Cation-Exchange)2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 3,4-DHBA, 3,5-DHBAGood selectivity and peak shape.[1][1][4]
Coresep SB (Reversed-Phase, Cation-Exchange)2,3-DHBA and related impuritiesFast, robust, and reproducible method.[1][5][1][5]
Primesep D (Reversed-Phase, Anion- & Cation-Exchange)2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 3,4-DHBA, 3,5-DHBAGood selectivity and peak shape.[2]
Newcrom B (Reversed-Phase, Cation-Exchange)2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, 3,5-DHBASeparation of all six isomers is achievable.[6][6]
Hydrogen-Bonding SHARC 12,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,5-DHBASeparation is based on the accessibility of hydroxyl groups for hydrogen bonding.[7][7]
HILIC SilicaHydroxybenzoic acid isomersSuitable for complex polar compound mixtures.[8]
Reversed-Phase Ultrasphere C182,3-DHBA, 2,4-DHBA, 2,6-DHBA, 3,4-DHBA, 3,5-DHBAGradient elution required for separation.[9]
Reversed-Phase Phenyl-HexylGeneral aromatic compoundsOffers alternative selectivity to C18 due to π-π interactions with aromatic rings.[10][11][12][10][13][11][12]

Experimental Workflow

The general workflow for the analysis of dihydroxybenzoic acids by HPLC involves several key steps, from sample preparation to data analysis. This process is visualized in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Reporting Integration->Report

Caption: General experimental workflow for HPLC analysis of dihydroxybenzoic acids.

Detailed Experimental Protocols

The following are examples of experimental conditions that have been successfully used for the separation of dihydroxybenzoic acid isomers on different types of HPLC columns.

Method 1: Mixed-Mode Chromatography on Amaze TR Column [1][4]

  • Column: Amaze TR, 4.6 x 50 mm, 3 µm, 100Å

  • Separation Modes: Reversed-phase, anion-exchange

  • Mobile Phase: 20% Acetonitrile (ACN) with 15 mM Ammonium Formate (AmFm) pH 3

  • Flow Rate: 1 mL/min

  • Detection: UV at 255 nm

  • Sample Concentration: 0.3 mg/mL

  • Injection Volume: 3 µL

  • Analytes: 3,4-Dihydroxybenzoic acid, 3,5-Dihydroxybenzoic acid, 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, 2,4-Dihydroxybenzoic acid

Method 2: Mixed-Mode Chromatography on Primesep D Column [2]

  • Column: Primesep D, 4.6 x 150 mm, 5 µm, 100Å

  • Mobile Phase: Acetonitrile (MeCN) and a buffer (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

  • Analytes: 3,4-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid, this compound, 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid

Method 3: Hydrogen-Bonding Chromatography on SHARC 1 Column [7]

  • Column: SHARC 1, 3.2 x 100 mm, 5 µm, 100Å

  • Mobile Phase: MeCN/Methanol (MeOH) with Ammonium Formate (AmFm) and Formic Acid as additives

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Analytes: 2,6-dihydroxybenzoic acid, this compound, 3,5-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid

Method 4: Hydrophilic Interaction Liquid Chromatography (HILIC) on Silica Column [8]

  • Column: Silica, 150 mm x 4.6 mm

  • Mobile Phase: 90% Acetonitrile (MeCN) and 10% 20 mM ammonium acetate at pH 6

  • Detection: UV at 275 nm

  • Note: For improved Mass Spectrometry (MS) compatibility, a 10 mM buffer concentration is recommended, which may require optimization of the mobile phase, for instance, by introducing a second nonpolar organic solvent like pentane.[8]

Method 5: Reversed-Phase Chromatography on Ultrasphere C18 Column [9]

  • Column: Ultrasphere C18, 250 mm x 4.6 mm i.d., 5 µm

  • Mobile Phase:

    • Solvent A: Acetonitrile–water–acetic acid–trifluoroacetic acid (10:89.1:0.8:0.1)

    • Solvent B: Acetonitrile–water–acetic acid–trifluoroacetic acid (89.1:10:0.8:0.1)

  • Gradient: 0–25 min, 0–5% B

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

  • Detection: UV at 280 nm

  • Analytes: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acid

Conclusion

The separation of dihydroxybenzoic acid isomers is highly dependent on the stationary phase chemistry of the HPLC column. While traditional C18 columns can be used, they often require gradient elution and may not provide baseline separation for all isomers.[9] Mixed-mode columns, which utilize a combination of reversed-phase and ion-exchange interactions, have demonstrated excellent selectivity and peak shape for a wide range of DHBA isomers.[1][2][3] For highly polar isomers, HILIC and hydrogen-bonding columns offer alternative separation mechanisms that can be exploited for successful resolution.[7][8] The choice of column should be guided by the specific isomers of interest and the desired analytical outcome, such as speed, resolution, and compatibility with detection methods like mass spectrometry. Phenyl-hexyl columns can also be considered as an alternative to C18, offering different selectivity due to π-π interactions, which can be beneficial for separating aromatic isomers.[10][11][12]

References

A Spectroscopic Showdown: Unraveling the Isomers of Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic signatures of 2,4-Dihydroxybenzoic acid and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide offers a detailed spectroscopic comparison of this compound and its five isomers: 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-Dihydroxybenzoic acid. By examining their unique fingerprints across various analytical techniques—UV-Vis, IR, NMR, and Mass Spectrometry—we provide a foundational resource for their differentiation.

Structural Isomers of Dihydroxybenzoic Acid

The six isomers of dihydroxybenzoic acid (C₇H₆O₄) share the same molecular weight but differ in the substitution pattern of the two hydroxyl groups on the benzoic acid framework. These structural nuances lead to distinct electronic and vibrational properties, which are reflected in their spectroscopic data.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Data_Processing Data Processing & Peak Identification UV_Vis->Data_Processing IR->Data_Processing NMR->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectra Data_Processing->Comparison Identification Isomer Identification Comparison->Identification

A Comparative Analysis of the In-Vitro Biological Activity of 2,4-Dihydroxybenzoic Acid and Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of the biological activities of 2,4-dihydroxybenzoic acid (2,4-DHBA) against other notable phenolic acids. The focus is on three key areas of pharmacological interest: antioxidant, anti-inflammatory, and anticancer activities. All quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies for the cited assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.

Antioxidant Activity

The antioxidant potential of phenolic acids is a cornerstone of their therapeutic interest. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The comparative antioxidant activity of 2,4-DHBA against other phenolic acids was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

It has been noted that the antioxidant properties of phenolic compounds are enhanced by the number of hydroxyl (-OH) groups present in the phenolic ring. For instance, gallic acid, with its three hydroxyl groups, demonstrates higher antiradical activity in the DPPH assay compared to protocatechuic acid, which has two -OH groups[1]. The positioning of these hydroxyl groups also plays a crucial role. Dihydroxybenzoic acids with -OH groups in the ortho and para positions (like 2,5-DHBA) exhibit stronger activity against superoxide radicals than those with -OH groups in the meta position relative to each other (such as 2,4-DHBA, 2,6-DHBA, and 3,5-DHBA)[1].

Studies comparing various hydroxybenzoic acids have indicated that 2,4-DHBA displays poor activity in the DPPH assay[2]. In one study, 2,4-DHBA and 3,5-DHBA demonstrated the lowest antiradical properties, with IC50 values significantly higher than other tested hydroxybenzoic acids[1]. The order of increasing antioxidant potential in one study was found to be: 2,4-DHB < 3,5-DHB < 2,6-DHB < 2,3-DHB < 3,4-DHB < 2,5-DHB < 3,4,5-THB[1].

Phenolic AcidDPPH IC50 (µM)ABTS Scavenging (%)Reference
This compound >120,00016.17[1]
2,3-Dihydroxybenzoic Acid-86.40[1]
2,5-Dihydroxybenzoic Acid-80.11[1]
2,6-Dihydroxybenzoic Acid-8.12[1]
3,4-Dihydroxybenzoic Acid-74.51[1]
3,5-Dihydroxybenzoic Acid>100060.39[1]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)2.42 ± 0.0879.50[1]

Table 1: Comparative Antioxidant Activity of Phenolic Acids.

Anti-inflammatory Activity

Derivatives of p-hydroxybenzoic acid have been shown to inhibit acetic acid-induced edema[4]. Furthermore, some phenolic compounds have demonstrated potent dual inhibition of COX-2 and 5-LOX enzymes[5].

Anticancer Activity

The potential of phenolic acids as anticancer agents is an active area of research. Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest[6]. The cytotoxic effects of 2,4-DHBA and other hydroxybenzoic acids have been evaluated against various cancer cell lines.

One study examined the cytotoxic effects of seven hydroxybenzoic acid derivatives on MCF-7 and MDA-MB-231 human breast cancer cell lines, with IC50 values ranging from 0.36 mM to 4.77 mM[4].

Phenolic AcidCell LineIC50Reference
This compound MDA-MB-2314.77 mM[4]
3,4-Dihydroxybenzoic AcidHCT116-[6]
Caffeic AcidHCT15800 µM[6]
Ferulic AcidCaco-2-[6]
p-Coumaric AcidCaco-2-[6]

Table 2: Comparative Anticancer Activity of Phenolic Acids.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be protected from light.

  • Sample Preparation: Dissolve the test compounds (2,4-DHBA and other phenolic acids) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare various concentrations.

  • Reaction: Mix the sample solutions with an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined. A lower IC50 value indicates greater antioxidant activity[7].

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add a specific volume of the sample or standard to the diluted ABTS•+ solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[8][9].

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined[10][11].

Cyclooxygenase (COX) Inhibition Assay

This assay measures the inhibition of COX enzymes (COX-1 and COX-2).

  • Enzyme Preparation: Prepare solutions of COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a standard inhibitor (e.g., celecoxib for COX-2, indomethacin for both) for a specific time at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a strong acid (e.g., HCl).

  • Product Measurement: The product of the reaction (e.g., Prostaglandin E2) is quantified using methods like LC-MS/MS or ELISA.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined[12][13].

Lipoxygenase (LOX) Inhibition Assay

This assay evaluates the inhibition of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX).

  • Enzyme and Substrate Preparation: Prepare a solution of the LOX enzyme (e.g., soybean lipoxygenase) in a buffer (e.g., sodium phosphate buffer, pH 8.0) and a solution of the substrate, linoleic acid.

  • Inhibitor Incubation: Incubate the enzyme with different concentrations of the test compounds for a few minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Measurement: Monitor the formation of the product (hydroperoxyoctadecadienoic acid) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined[14][15].

Signaling Pathways and Experimental Workflows

Phenolic compounds exert their biological effects by modulating various intracellular signaling pathways. In the context of inflammation, they can interfere with pathways such as NF-κB and MAPK, which are crucial for the expression of pro-inflammatory genes[16]. In cancer, phenolic acids have been shown to induce apoptosis through the activation of JNK/p38 MAPK signaling[17]. A recent study has also highlighted the role of 2,4-DHBA glucosylation in plant immunity signaling[18][19].

Below are diagrams illustrating a general experimental workflow for assessing in-vitro bioactivity and a simplified overview of a common signaling pathway modulated by phenolic acids.

Experimental_Workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (2,4-DHBA & Phenolic Acids) Antioxidant Antioxidant Assays (DPPH, ABTS) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Compound_Prep->Anti_inflammatory Anticancer Anticancer Assays (MTT) Compound_Prep->Anticancer Cell_Culture Cell Culture (for anticancer/anti-inflammatory assays) Cell_Culture->Anti_inflammatory Cell_Culture->Anticancer Reagent_Prep Reagent Preparation (DPPH, ABTS, MTT, etc.) Reagent_Prep->Antioxidant Reagent_Prep->Anti_inflammatory Reagent_Prep->Anticancer Data_Collection Data Collection (Absorbance, Fluorescence) Antioxidant->Data_Collection Anti_inflammatory->Data_Collection Anticancer->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

General workflow for in-vitro bioactivity assessment.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_phenolic_acid Intervention cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Activation (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Activation Stimulus->NFkB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) MAPK->Gene_Expression NFkB->Gene_Expression Phenolic_Acid Phenolic Acids (e.g., 2,4-DHBA) Phenolic_Acid->MAPK Inhibition Phenolic_Acid->NFkB Inhibition Inflammation Inflammation Gene_Expression->Inflammation

Simplified MAPK/NF-κB signaling pathway modulation.

References

Safety Operating Guide

Proper Disposal of 2,4-Dihydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of 2,4-Dihydroxybenzoic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound (also known as β-Resorcylic Acid), a compound that requires careful handling due to its potential as a skin, eye, and respiratory irritant.[1][2][3] Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be familiar with the safety profile of this compound. Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1] If there is a risk of generating dust, respiratory protection should be used.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water and seek medical attention if irritation persists.[3]

  • Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of this compound.

ParameterValueSource
CAS Number 89-86-1[2]
Molecular Formula C₇H₆O₄[2]
Molecular Weight 154.12 g/mol
Appearance Light cream to white powder/solid[2]
Solubility in Water 8 g/L at 20°C
Incompatibilities Strong oxidizing agents, Strong bases[3]

Step-by-Step Disposal Procedures

The primary and most highly recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][4] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Procedure for Solid this compound and Contaminated Materials:
  • Containerization: Place the solid this compound waste into a clearly labeled, sealed, and appropriate waste container. The original container may be used if it is in good condition.

  • Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound". Include the date of accumulation.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents and strong bases.[3]

  • Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Contaminated PPE and Materials: Any materials, such as gloves, weighing paper, or spill cleanup supplies, that are contaminated with this compound must also be disposed of as hazardous waste in the same manner.

Procedure for Aqueous Solutions of this compound:

While disposal via a licensed contractor is the preferred method, dilute aqueous solutions may potentially be neutralized as a pre-treatment step before collection. However, this should only be performed by trained personnel and in accordance with institutional and local regulations. Under no circumstances should this compound or its solutions be disposed of down the drain without proper assessment and authorization. [2]

Neutralization Protocol (for consideration and institutional approval):

  • Dilution: Ensure the aqueous solution of this compound is dilute.

  • Preparation: In a suitable container within a fume hood, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the this compound solution while stirring.

  • Monitoring: Monitor the pH of the solution. The goal is to reach a neutral pH range (typically between 6.0 and 8.0). Be aware that the reaction of the acid with bicarbonate will produce carbon dioxide gas, so add the base slowly to avoid excessive frothing.[5]

  • Verification: Once the pH is stable within the neutral range, the solution may be considered neutralized.

  • Disposal: Even after neutralization, the resulting solution should be collected as hazardous waste and disposed of through a licensed contractor, unless specific local regulations and institutional policies explicitly permit drain disposal of the neutralized salt solution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste waste_type Is the waste solid or an aqueous solution? start->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous containerize_solid Place in a labeled, sealed hazardous waste container. solid_waste->containerize_solid neutralize_decision Institutional policy allows for neutralization? aqueous_waste->neutralize_decision store_safely Store segregated waste in a designated area. containerize_solid->store_safely neutralize_procedure Follow approved neutralization protocol with a weak base. neutralize_decision->neutralize_procedure Yes containerize_liquid Collect in a labeled, sealed hazardous waste container. neutralize_decision->containerize_liquid No neutralize_procedure->containerize_liquid containerize_liquid->store_safely contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_safely->contact_ehs

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific waste management policies and your local regulations for complete compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2,4-Dihydroxybenzoic acid in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper safety measures is paramount to mitigate these risks.

Operational Plan: From Preparation to Handling

A systematic approach to handling this compound is crucial. The following steps outline the recommended procedure from preparation to use.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before starting, inspect all personal protective equipment (PPE) for integrity.[5][6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][6][7] A face shield may be necessary for operations with a higher risk of splashing.[4]

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[6] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[6] A lab coat or other protective clothing should be worn to prevent skin exposure.[1][2]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a respirator.[6]

3. Handling:

  • Avoid direct contact with the skin and eyes.[5]

  • Do not breathe in the dust.[5]

  • Weigh and handle the solid material in a way that minimizes dust generation.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency Procedures: First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][5]

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[5] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[3] Do not mix with other waste.

Hazard and Protection Summary

For quick reference, the following table summarizes the key hazards and recommended protective measures.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Causes skin irritationSkin Corrosion/Irritation, Category 2Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).[6] Clothing: Lab coat or other protective clothing to prevent skin exposure.[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2AEye Protection: Safety glasses with side-shields (conforming to EN166) or safety goggles.[7] Face Protection: Face shield where there is a risk of splashing.[4]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[1][3] If dust is generated, use a NIOSH/MSHA-approved respirator or a type N95 (US) or type P1 (EN 143) dust mask.[6]
May form combustible dust concentrations in airCombustible DustEngineering Controls: Use appropriate exhaust ventilation where dust is formed.[3] Fire Extinguishers: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Verify Controls handling Handling & Use ppe->handling Proceed to Task decon Decontamination handling->decon Work Complete emergency Emergency Response handling->emergency Exposure Event doff_ppe Doff PPE decon->doff_ppe Clean Area disposal Waste Disposal doff_ppe->disposal Segregate Waste emergency->decon Administer First Aid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxybenzoic Acid
Reactant of Route 2
2,4-Dihydroxybenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.